molecular formula C9H17NO2 B2802777 Tert-butyl 2-(azetidin-3-yl)acetate CAS No. 1339121-58-2

Tert-butyl 2-(azetidin-3-yl)acetate

Cat. No.: B2802777
CAS No.: 1339121-58-2
M. Wt: 171.24
InChI Key: PBYYFMDWHCPWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(azetidin-3-yl)acetate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(azetidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)4-7-5-10-6-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYYFMDWHCPWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a synthetically versatile building block characterized by a strained four-membered azetidine ring coupled with a tert-butyl acetate moiety. This unique structural combination makes it a valuable intermediate in medicinal chemistry and drug discovery. Its utility is highlighted by its role as a key precursor in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor, and its relevance to the development of gamma-aminobutyric acid (GABA) uptake inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

While specific experimental data for the free base is limited in publicly available literature, the properties of its more common hydrochloride salt are better documented. The data presented below is for this compound hydrochloride.

PropertyValueReference
CAS Number 2173991-98-3[1][2]
Molecular Formula C₉H₁₈ClNO₂[2][3]
Molecular Weight 207.70 g/mol [3]
Appearance Solid[4]
Purity ≥95% - 97%[1]
Storage Store in a cool, dry place; Inert atmosphere, 2-8°C[4]

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in the available literature. These properties should be determined experimentally.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from a protected azetidin-3-one. A plausible synthetic route is outlined below, based on established methodologies for similar azetidine derivatives.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Deprotection A N-Boc-azetidin-3-one D tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate A->D Reacts with B Phosphonate Reagent (e.g., triethyl phosphonoacetate) B->D Reacts with C Base (e.g., NaH) C->D In presence of E tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate G tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate E->G Reduced with F Reducing Agent (e.g., H₂, Pd/C) F->G Catalyst H tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate J This compound H->J Deprotected with I Acid (e.g., TFA or HCl) I->J In

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Reaction

This reaction is a widely used method for the formation of carbon-carbon double bonds.

  • A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to form a phosphonate carbanion.

  • The resulting nucleophilic carbanion is then reacted with N-Boc-azetidin-3-one.

  • The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

  • Work-up involves quenching the reaction with water and extracting the product with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.

Step 2: Reduction of the Alkene

The double bond in the product from Step 1 is reduced to a single bond.

  • The crude product is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stirred vigorously.

  • Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the N-Boc protected acetate.

Step 3: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen.

  • The N-Boc protected compound is dissolved in a suitable solvent, such as dichloromethane or dioxane.

  • A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added to the solution.

  • The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC.

  • The solvent and excess acid are removed under reduced pressure to yield the final product, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Purification:

The final product and intermediates can be purified using standard techniques such as flash column chromatography on silica gel.

Spectral Data Analysis

  • ¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group, along with multiplets for the protons of the azetidine ring and the adjacent methylene group. The chemical shifts and coupling constants of the azetidine ring protons are characteristic of the strained four-membered ring.

  • ¹³C NMR: The spectrum would display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the azetidine ring and the methylene group.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the protonated molecule.

  • FT-IR: The infrared spectrum would likely exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, as well as bands corresponding to C-H, N-H, and C-N bond vibrations.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of pharmacologically active molecules.

Intermediate in the Synthesis of Baricitinib

Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune response. By inhibiting JAK1 and JAK2, Baricitinib modulates the inflammatory cascade.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus and Binds Baricitinib Baricitinib Baricitinib->JAK Inhibits Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->receptor Binds

Caption: The JAK/STAT signaling pathway and the inhibitory action of Baricitinib.

Potential as a GABA Uptake Inhibitor Precursor

Azetidine derivatives are known to exhibit activity as GABA uptake inhibitors. GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of GABA available to bind to its receptors, leading to enhanced inhibitory neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.

GABAergic Synapse and Reuptake Inhibition

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT1) GABA_reuptake GABA Reuptake GABA_reuptake->GAT1 GABA_synapse->GABA_reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal Activates GABA_Inhibitor GABA Uptake Inhibitor GABA_Inhibitor->GAT1 Blocks

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing tert-butyl 2-(azetidin-3-yl)acetate, a valuable building block in medicinal chemistry and drug development. The document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a key intermediate characterized by a strained four-membered azetidine ring coupled with a tert-butyl acetate moiety. This structural motif is of significant interest in the design of novel therapeutic agents due to the unique conformational constraints imposed by the azetidine ring, which can enhance binding affinity and selectivity to biological targets. This guide outlines two viable synthetic strategies: a Horner-Wadsworth-Emmons (HWE) olefination approach and a route proceeding via a nitrile intermediate.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are presented below.

Route 1: Horner-Wadsworth-Emmons Olefination and Subsequent Reduction

This pathway involves the olefination of N-Boc-azetidin-3-one to introduce the acetate side chain, followed by hydrogenation of the resulting double bond and subsequent deprotection of the nitrogen atom.

Synthesis_Route_1 A N-Boc-azetidin-3-one C tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate A->C Horner-Wadsworth-Emmons (NaH, THF) B tert-Butyl 2-(diethoxyphosphoryl)acetate (HWE Reagent) B->C D tert-Butyl 2-(1-Boc-azetidin-3-yl)acetate C->D Hydrogenation (H₂, Pd/C) E This compound D->E N-Boc Deprotection (TFA or HCl)

Diagram 1: Horner-Wadsworth-Emmons Synthesis Route
Route 2: Synthesis via Nitrile Hydrolysis and Esterification

This alternative route begins with the commercially available N-Boc-3-cyanoazetidine, which is hydrolyzed to the corresponding carboxylic acid, followed by esterification to the tert-butyl ester and final deprotection.

Synthesis_Route_2 F N-Boc-3-cyanoazetidine G N-Boc-azetidine-3-carboxylic acid F->G Hydrolysis (NaOH, MeOH/H₂O) H tert-Butyl 2-(1-Boc-azetidin-3-yl)acetate G->H Esterification ((Boc)₂O, DMAP) I This compound H->I N-Boc Deprotection (TFA or HCl)

Diagram 2: Nitrile Hydrolysis Synthesis Route

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of this compound.

Route 1: Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of tert-butyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes.

  • A solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Step 2: Synthesis of tert-Butyl 2-(1-Boc-azetidin-3-yl)acetate

  • To a solution of tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 equivalent) in methanol or ethyl acetate, palladium on carbon (10 wt. %, 0.1 equivalents) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 4-6 hours.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield tert-butyl 2-(1-Boc-azetidin-3-yl)acetate.

Step 3: Synthesis of this compound (N-Boc Deprotection)

  • To a solution of tert-butyl 2-(1-Boc-azetidin-3-yl)acetate (1.0 equivalent) in dichloromethane (DCM) at 0 °C, trifluoroacetic acid (TFA, 5-10 equivalents) is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of DCM and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. Alternatively, a solution of hydrochloric acid in dioxane (e.g., 4M) can be used for the deprotection.[1]

Route 2: Experimental Protocol

Step 1: Synthesis of N-Boc-azetidine-3-carboxylic acid

  • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equivalent) in a mixture of methanol and water, sodium hydroxide (5.0 equivalents) is added.[2]

  • The reaction mixture is heated to reflux for 4 hours.[2]

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 3-4 with a 10% aqueous solution of citric acid.[2]

  • The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-azetidine-3-carboxylic acid.[2]

Step 2: Synthesis of tert-Butyl 2-(1-Boc-azetidin-3-yl)acetate

  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 equivalent) in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) are added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford tert-butyl 2-(1-Boc-azetidin-3-yl)acetate.

Step 3: Synthesis of this compound (N-Boc Deprotection)

  • This step follows the same procedure as Step 3 in Route 1.

Quantitative Data Summary

The following tables summarize typical yields and key analytical data for the intermediates and the final product.

Table 1: Reaction Yields

StepRoute 1 Yield (%)Route 2 Yield (%)
Intermediate 1
tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate60-80-
N-Boc-azetidine-3-carboxylic acid-92[2]
Intermediate 2
tert-Butyl 2-(1-Boc-azetidin-3-yl)acetate>9570-90
Final Product
This compound80-9580-95

Table 2: Analytical Data for Tert-butyl 2-(1-Boc-azetidin-3-yl)acetate

Analytical TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): ~4.1-3.9 (m, 2H), ~3.7-3.5 (m, 2H), ~3.0-2.8 (m, 1H), ~2.4 (d, J = ~7 Hz, 2H), 1.45 (s, 9H), 1.44 (s, 9H).
¹³C NMR (CDCl₃) δ (ppm): ~170, ~156, ~81, ~80, ~54 (2C), ~38, ~32, ~28.2, ~28.0.
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₄H₂₅NO₄, found.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start: Starting Materials reaction Reaction Setup (Inert atmosphere, controlled temperature) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying and Concentration (Na₂SO₄, Rotary Evaporation) workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS) purification->analysis final_product Final Product: This compound analysis->final_product

Diagram 3: General Experimental Workflow

Conclusion

This guide has detailed two robust and reproducible synthetic routes to this compound. Both the Horner-Wadsworth-Emmons approach and the nitrile hydrolysis pathway offer viable methods for obtaining this important building block. The choice of route may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and supplementary data are intended to serve as a valuable resource for chemists engaged in the synthesis of novel azetidine-containing compounds for pharmaceutical research and development.

References

Harnessing the Azetidine Scaffold: A Technical Overview of Pharmacologically Active Derivatives of Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a valuable heterocyclic building block in medicinal chemistry. Its strained four-membered ring offers a unique three-dimensional structural motif that can impart desirable physicochemical properties to novel therapeutic agents, such as improved solubility and metabolic stability. While not pharmacologically active itself, this azetidine derivative serves as a crucial intermediate in the synthesis of a diverse range of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the mechanism of action of key drug candidates derived from this compound, focusing on their application as GABA uptake inhibitors, acetylcholinesterase inhibitors, and tubulin polymerization inhibitors. Detailed experimental protocols and quantitative data are presented to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential unlocked by this versatile scaffold.

I. GABA Uptake Inhibitors: Modulating Neuronal Excitability

Derivatives of this compound have been successfully employed in the development of potent inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds enhance GABAergic tone, leading to a reduction in neuronal excitability. This mechanism is particularly relevant for the treatment of epilepsy and other neurological disorders.

Mechanism of Action

The primary target for this class of inhibitors is the GAT-1 transporter. By binding to this transporter, the azetidine-derived compounds competitively inhibit the uptake of GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. This leads to an increased concentration of GABA in the synapse, prolonging the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and thereby enhancing inhibitory neurotransmission.[1][2][3][4]

A notable example of a marketed drug with a similar pharmacophore is Tiagabine, which is a selective GABA reuptake inhibitor.[1][5] Azetidin-2-ylacetic acid derivatives synthesized using precursors related to this compound have shown significant potency at the GAT-1 transporter.[6]

Signaling Pathway Diagram

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse Action Potential GAT1 GAT-1 Transporter GABA_reuptake GAT1->GABA_reuptake Reuptake GABA_synapse->GAT1 GABA_R GABA Receptor GABA_synapse->GABA_R Binds Inhibitor Azetidine Derivative (Inhibitor) Inhibitor->GAT1 Blocks Inhibition Neuronal Inhibition (Hyperpolarization) GABA_R->Inhibition Activates

Caption: Mechanism of GABA uptake inhibition by azetidine derivatives.

Quantitative Data
CompoundLipophilic MoietyGAT-1 IC50 (µM)GAT-3 IC50 (µM)
Azetidin-2-ylacetic acid derivative 14,4-diphenylbutenyl2.83 ± 0.67> 100
Azetidin-2-ylacetic acid derivative 24,4-bis(3-methyl-2-thienyl)butenyl2.01 ± 0.77> 100
Azetidine-3-carboxylic acid derivative2-[tris(4-methoxyphenyl)methoxy]ethyl> 10015.3 ± 4.5

Data sourced from a study on azetidine derivatives as GABA uptake inhibitors.[6]

Experimental Protocol: [³H]GABA Uptake Assay

This protocol outlines the procedure for measuring the inhibition of GABA uptake in cells expressing GABA transporters.[7][8][9]

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the rat GAT-1 transporter are cultured in appropriate media and seeded onto poly-D-lysine-coated 96-well plates.

  • Assay Buffer Preparation: A Krebs-Ringer HEPES (KRH) buffer (pH 7.3-7.4) is prepared, containing standard physiological concentrations of salts and glucose.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with the assay buffer.

    • Cells are then incubated with the assay buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM) and varying concentrations of the test compound (the azetidine derivative).

    • The incubation is carried out for a short period (e.g., 3 minutes) at 37°C.

  • Termination and Scintillation Counting:

    • The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer.

    • A scintillation cocktail is added to each well, and the plates are shaken for at least one hour.

    • The radioactivity, corresponding to the amount of [³H]GABA taken up by the cells, is measured using a microplate scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves, fitting the data to a sigmoidal dose-response model.

II. Acetylcholinesterase Inhibitors: Enhancing Cholinergic Neurotransmission

The synthesis of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, using a synthetic route involving intermediates like this compound, has led to the discovery of potent acetylcholinesterase (AChE) inhibitors.[10][11][12] These compounds have therapeutic potential in the management of neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

Mechanism of Action

Acetylcholinesterase is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic signaling. The azetidine derivatives bind to the active site of AChE, preventing the breakdown of ACh. Molecular docking studies suggest that these compounds can interact with key residues within the enzyme's active site.[10][11]

Signaling Pathway Diagram

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse Action Potential AChE AChE ACh_synapse->AChE Hydrolysis ACh_R ACh Receptor ACh_synapse->ACh_R Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Azetidine Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction ACh_R->Signal Activates

Caption: Mechanism of acetylcholinesterase inhibition by azetidine derivatives.

Quantitative Data
CompoundR GroupeeAChE IC50 (µM)eqBChE IC50 (µM)
26 4-fluorophenyl52.82> 500
27 4-chlorophenyl65.33> 500
11 3-methoxyphenyl68.81> 500
14 3-fluorophenyl75.29> 500
16 3,4-difluorophenyl80.31> 500
24 3-chlorophenyl83.19> 500

Data for 3-aryl-3-azetidinyl acetic acid methyl ester derivatives against electric eel AChE (eeAChE) and equine serum BChE (eqBChE).[12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a modified version of the Ellman method for determining AChE activity in a 96-well plate format.[13][14][15][16]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • AChE solution (from electric eel, 1 U/mL).

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM).

    • Acetylthiocholine iodide (ATCI) substrate solution (14 mM).

    • Test compounds dissolved in an appropriate solvent (e.g., ethanol).

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution to each well.

    • Incubate the plate for 10 minutes at 25°C.

    • Add 10 µL of the DTNB solution to the mixture.

    • Initiate the reaction by adding 10 µL of the ATCI substrate.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. The absorbance is read kinetically over a period of time (e.g., 10 minutes).

    • The rate of the reaction, which is proportional to the AChE activity, is determined.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor. IC50 values are then determined from the dose-response curves.

III. Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton in Cancer

The azetidinone (β-lactam) core, which can be synthesized from azetidine precursors, is present in analogues of combretastatin A-4, a potent natural product that inhibits tubulin polymerization. These synthetic analogues are being investigated as anticancer agents due to their ability to disrupt the microtubule network, which is crucial for cell division.

Mechanism of Action

These combretastatin A-4 analogues act as microtubule-destabilizing agents.[17][18][19] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[20] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. Furthermore, these compounds can act as vascular disrupting agents, targeting the blood vessels that supply tumors.[18][21]

Signaling Pathway Diagram

Tubulin_Inhibition cluster_cell Cancer Cell Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Disrupted Tubulin->Mitotic_Spindle Inhibits Polymerization Microtubule->Tubulin Depolymerization Inhibitor Azetidinone Analogue (CA-4 Analogue) Inhibitor->Tubulin Binds to Colchicine Site Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by azetidinone analogues.

Quantitative Data
CompoundCell LineIC50 (µM)
32 (3-fluoroazetidin-2-one)MCF-70.075
33 (3-fluoroazetidin-2-one)MCF-70.095
32 (3-fluoroazetidin-2-one)Hs578T0.033
33 (3-fluoroazetidin-2-one)MDA-MB-2310.620
CA-4 MCF-7~0.01-0.05

Data for 3-fluoroazetidin-2-one analogues of combretastatin A-4.[11]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on tubulin polymerization by monitoring the fluorescence enhancement of a reporter dye that incorporates into microtubules as they form.[22][23][24]

  • Reagent Preparation:

    • Purified tubulin (>99% pure, e.g., porcine brain tubulin) is reconstituted in a general tubulin buffer.

    • A tubulin polymerization reaction mix is prepared containing tubulin, GTP, and a fluorescent reporter.

    • Test compounds are dissolved in an appropriate solvent.

  • Assay Procedure:

    • A 96-well plate is pre-warmed to 37°C.

    • The test compound at various concentrations is added to the wells and incubated for 1 minute at 37°C.

    • The tubulin polymerization reaction mix is added to each well to initiate polymerization.

  • Measurement:

    • The increase in fluorescence is monitored immediately using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm.

    • Readings are taken at regular intervals (e.g., every 60 seconds) for about one hour at 37°C.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The inhibitory effect of the test compounds is quantified by comparing the polymerization in their presence to that of a control (vehicle only). IC50 values are calculated from the dose-response curves.

Conclusion

This compound stands out as a pivotal starting material for the construction of pharmacologically active molecules with diverse mechanisms of action. The inherent structural features of the azetidine ring enable the development of potent and selective inhibitors for challenging biological targets, including neurotransmitter transporters, enzymes critical for neuronal function, and key components of the cellular cytoskeleton. The examples provided in this guide—GABA uptake inhibitors, acetylcholinesterase inhibitors, and tubulin polymerization inhibitors—underscore the broad therapeutic potential that can be realized from this versatile chemical scaffold. Further exploration and functionalization of the azetidine core, guided by the principles of medicinal chemistry and detailed biological evaluation as outlined herein, will undoubtedly continue to yield novel drug candidates for a wide range of diseases.

References

Spectral Data for Tert-butyl 2-(azetidin-3-yl)acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, serves to highlight the current lack of publicly accessible, in-depth spectral information for this specific compound. While the synthesis and characterization of various substituted azetidine derivatives are documented, the specific data for the title compound remains elusive.

Researchers and drug development professionals seeking to work with tert-butyl 2-(azetidin-3-yl)acetate would need to perform their own synthesis and spectral characterization. The following sections outline the general, hypothetical methodologies and the types of data that would be crucial for a comprehensive technical guide, should the data become available.

Hypothetical Experimental Protocols

A plausible synthesis for this compound would likely involve the alkylation of a protected azetidin-3-yl precursor with a tert-butyl acetate synthon. A general workflow is proposed below.

General Synthesis Workflow

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis start N-Boc-azetidin-3-one wittig Wittig or Horner-Wadsworth-Emmons Reaction with tert-butyl (triphenylphosphoranylidene)acetate or similar phosphonate ylide start->wittig reduction Reduction of the double bond (e.g., H2, Pd/C) wittig->reduction deprotection Removal of Boc protecting group (e.g., TFA or HCl) reduction->deprotection product This compound (or its salt) deprotection->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Hypothetical workflow for the synthesis and spectral analysis of this compound.

Expected Spectral Data

Should the spectral data for this compound be acquired, it would be presented in the following structured formats for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.4s9HC(CH₃)₃
~2.5d2HCH₂CO₂tBu
~3.0-3.2m1HAzetidine-CH
~3.5-3.8m4HAzetidine-CH₂
~8.0-9.0br s2HNH₂⁺ (for hydrochloride salt)

Note: Predicted chemical shifts are highly speculative and would require experimental verification.

Table 2: Hypothetical ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~28C(CH₃)₃
~35CH₂CO₂tBu
~40Azetidine-CH
~50Azetidine-CH₂
~81C(CH₃)₃
~170C=O

Note: Predicted chemical shifts are highly speculative and would require experimental verification.

Table 3: Hypothetical IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~3300-3000N-H stretch (for free base) or N⁺-H stretch (for hydrochloride salt)
~2980-2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1150C-O stretch (ester)

Note: Predicted absorption bands are based on functional groups present and require experimental confirmation.

Table 4: Hypothetical Mass Spectrometry Data
m/zAssignment
172.13[M+H]⁺ (for free base, C₉H₁₇NO₂)
116.08[M - C₄H₉O₂ + H]⁺ (loss of tert-butoxycarbonyl group)

Note: Predicted m/z values are calculated for the free base and would need to be confirmed by high-resolution mass spectrometry.

Tert-butyl 2-(azetidin-3-yl)acetate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of tert-butyl 2-(azetidin-3-yl)acetate, a key building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its anticipated physicochemical properties based on the characteristics of its constituent functional groups—the azetidine ring and the tert-butyl ester. Furthermore, it outlines detailed experimental protocols for determining these crucial parameters.

Solubility Profile

The solubility of a compound is a critical factor in its suitability for various applications, from chemical reactions to formulation development. The solubility of this compound is influenced by its molecular structure, which contains both a polar azetidine ring capable of hydrogen bonding and a nonpolar tert-butyl group.

Anticipated Aqueous Solubility

The presence of the nitrogen atom in the azetidine ring suggests that this compound will exhibit some degree of aqueous solubility. The basicity of the secondary amine in the azetidine ring (pKa is anticipated to be in the range of 8-10) will lead to protonation at acidic pH, forming a more soluble hydrochloride salt.

Anticipated Organic Solvent Solubility

It is expected that this compound will be soluble in a range of common organic solvents. The tert-butyl group contributes to its lipophilicity, enhancing solubility in less polar solvents.

Table 1: Anticipated Solubility of this compound in Various Solvents at Room Temperature

SolventAnticipated SolubilityRationale
Water (pH 7)Sparingly SolubleThe polar azetidine ring contributes to some water solubility.
0.1 M HClSolubleProtonation of the azetidine nitrogen to form a salt should significantly increase aqueous solubility.
0.1 M NaOHSparingly SolubleThe free base is expected to have lower aqueous solubility.
MethanolSolublePolar protic solvent capable of hydrogen bonding with the azetidine ring.
EthanolSolubleSimilar to methanol.
Dichloromethane (DCM)SolubleA common polar aprotic solvent suitable for many organic compounds.
Tetrahydrofuran (THF)SolubleA polar aprotic ether that should readily dissolve the compound.
Acetonitrile (ACN)SolubleA polar aprotic solvent commonly used in chromatography.
TolueneSparingly SolubleA nonpolar aromatic solvent; solubility is expected to be lower.
HexaneInsolubleA nonpolar aliphatic solvent; the compound's polarity is likely too high for significant solubility.

Note: This table presents anticipated solubilities. Experimental verification is required.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Centrifugation can be used to facilitate this process.[2]

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature for 24-48h A->B C Sedimentation / Centrifugation B->C D Sample supernatant C->D E Quantify by HPLC D->E

Caption: Experimental workflow for the shake-flask solubility determination.

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and use in synthetic and formulation contexts. The stability is primarily dictated by the reactivity of the strained azetidine ring and the tert-butyl ester functionality.

Anticipated Stability
  • pH Stability:

    • Acidic Conditions: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, which would lead to the formation of the corresponding carboxylic acid and tert-butanol.[3] The azetidine ring itself may also be susceptible to ring-opening under strongly acidic conditions, particularly with heating.[4]

    • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

    • Basic Conditions: Tert-butyl esters are generally more stable to basic conditions than other alkyl esters.[5] However, prolonged exposure to strong bases could lead to hydrolysis. The azetidine ring is generally stable under basic conditions.

  • Thermal Stability: As with many organic molecules, elevated temperatures can lead to degradation. The specific thermal decomposition profile would need to be determined experimentally.

  • Photostability: While there are no specific chromophores in the molecule that would suggest high photosensitivity, it is good practice to protect it from light, especially during long-term storage. Some azetidine derivatives can undergo photochemical reactions.

Table 2: Anticipated Stability of this compound under Various Conditions

ConditionAnticipated StabilityPotential Degradation Products
0.1 M HCl (Room Temp)Moderate2-(Azetidin-3-yl)acetic acid, tert-butanol
0.1 M HCl (Elevated Temp)Low2-(Azetidin-3-yl)acetic acid, tert-butanol, potential azetidine ring-opening products
pH 7 Buffer (Room Temp)HighMinimal degradation expected.
0.1 M NaOH (Room Temp)HighMinimal degradation expected over short periods.
0.1 M NaOH (Elevated Temp)Moderate to Low2-(Azetidin-3-yl)acetic acid, tert-butanol
Heat (e.g., 60°C)ModerateDependent on other conditions; potential for accelerated hydrolysis and other reactions.
Light (UV/Vis)HighGenerally expected to be stable, but photolytic degradation cannot be ruled out without testing.

Note: This table presents anticipated stability. Experimental verification through forced degradation studies is necessary.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[6][7]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, water, and an oxidizing agent like 3% H₂O₂). For thermal stress, store the solid compound and solutions at elevated temperatures (e.g., 60°C). For photostability, expose the solid and solutions to a light source as per ICH Q1B guidelines.[6]

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.[8] A diode array detector (DAD) can provide information about the spectral purity of the peaks, and mass spectrometry (MS) can be used to identify the degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and the formation of any degradation products over time.

G cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_evaluation Evaluation A Acidic (e.g., 0.1 M HCl) F Time Points (0, 2, 4, 8, 24, 48h) A->F B Basic (e.g., 0.1 M NaOH) B->F C Oxidative (e.g., 3% H2O2) C->F D Thermal (e.g., 60°C) D->F E Photolytic (ICH Q1B) E->F G Stability-Indicating HPLC-DAD/MS F->G H Quantify Parent and Degradants G->H I Identify Degradation Pathway H->I

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated, particularly under hydrolytic stress.

  • Acid-Catalyzed Ester Hydrolysis: The tert-butyl ester is prone to hydrolysis under acidic conditions to yield 2-(azetidin-3-yl)acetic acid and tert-butanol. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of tert-butanol.[3][9]

  • Azetidine Ring Opening: While less common for N-unsubstituted azetidines, ring-opening can occur under harsh conditions. For some N-substituted azetidines, acid-mediated intramolecular ring-opening has been observed.[4] For this compound, this would be a secondary degradation pathway under more forcing conditions.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_ring_opening Potential Ring Opening (Harsh Conditions) A This compound B 2-(azetidin-3-yl)acetic acid A->B H+ / H2O C tert-butanol A->C H+ / H2O D Ring-Opened Products A->D Harsh Acid/Heat

Caption: Potential degradation pathways for this compound.

Conclusion

References

Starting materials for Tert-butyl 2-(azetidin-3-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthetic pathways for tert-butyl 2-(azetidin-3-yl)acetate, a valuable building block in medicinal chemistry. The following sections provide a comprehensive overview of the starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The most common and well-documented route to this compound originates from the key intermediate, N-Boc-3-azetidinone. This intermediate is typically synthesized from N-Boc-3-hydroxyazetidine through oxidation. The synthesis then proceeds via a Horner-Wadsworth-Emmons reaction to introduce the acetate side chain, followed by reduction and deprotection.

An alternative pathway begins with the synthesis of 3-hydroxyazetidine from more fundamental starting materials like epichlorohydrin and an appropriate amine, which is then protected and oxidized to N-Boc-3-azetidinone.

Synthetic Pathway Overview

The logical progression for the synthesis of the key intermediate, N-Boc-3-azetidinone, is outlined below.

cluster_0 Synthesis of N-Boc-3-hydroxyazetidine cluster_1 Oxidation 1-Diphenylmethyl-3-hydroxyazetidine 1-Diphenylmethyl-3-hydroxyazetidine H2, Pd/C H2, Pd/C 1-Diphenylmethyl-3-hydroxyazetidine->H2, Pd/C Hydrogenolysis 3-Hydroxyazetidine 3-Hydroxyazetidine H2, Pd/C->3-Hydroxyazetidine Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O 3-Hydroxyazetidine->Di-tert-butyl dicarbonate (Boc)2O Boc Protection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Di-tert-butyl dicarbonate (Boc)2O->N-Boc-3-hydroxyazetidine Oxidizing Agent (e.g., TEMPO, KBr, NaClO) Oxidizing Agent (e.g., TEMPO, KBr, NaClO) N-Boc-3-hydroxyazetidine->Oxidizing Agent (e.g., TEMPO, KBr, NaClO) N-Boc-3-azetidinone N-Boc-3-azetidinone Oxidizing Agent (e.g., TEMPO, KBr, NaClO)->N-Boc-3-azetidinone

Figure 1: Synthesis of the key intermediate N-Boc-3-azetidinone.

From N-Boc-3-azetidinone, the synthesis of this compound proceeds as illustrated in the following workflow.

N-Boc-3-azetidinone N-Boc-3-azetidinone Phosphonate Reagent e.g., Trimethyl phosphonoacetate, NaH, THF N-Boc-3-azetidinone->Phosphonate Reagent Horner-Wadsworth-Emmons Unsaturated Ester tert-Butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate Phosphonate Reagent->Unsaturated Ester Reduction e.g., H2, Pd/C Unsaturated Ester->Reduction Saturated Ester tert-Butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate Reduction->Saturated Ester Deprotection e.g., TFA, DCM Saturated Ester->Deprotection Final Product This compound Deprotection->Final Product

Figure 2: Main synthetic pathway to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound and its precursors.

StepStarting MaterialReagentsSolventReaction TimeTemperatureYield
1 1-Diphenylmethyl-3-hydroxyazetidine10% Palladium on carbon, Di-tert-butyl dicarbonateMethanol3 hours (hydrogenation), 1 hour (Boc protection)Room Temperature97%
2 N-Boc-3-hydroxyazetidineTEMPO, KBr, NaClO, KHCO3Dichloromethane, Water30 minutes-15 to 5 °CNot explicitly stated, but used in subsequent step
3 N-Boc-3-azetidinoneMethyl 2-(dimethoxyphosphoryl)acetate, NaHTetrahydrofuran1 hourNot specified91% (for methyl ester analog)
4 tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylateTrifluoroacetic acidDichloromethane30 minutesRoom TemperatureNot specified (deprotection step)

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol starts with the debenzylation of 1-diphenylmethyl-3-hydroxyazetidine followed by Boc protection.

Materials:

  • 1-Diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol)

  • 10% Palladium on carbon (10.0 g)

  • Methanol (300 ml)

  • Di-tert-butyl dicarbonate (18.2 g, 83.6 mmol)

Procedure:

  • Dissolve 1-diphenylmethyl-3-hydroxyazetidine in methanol.[1]

  • Add the 10% palladium on carbon catalyst to the solution.[1]

  • Carry out catalytic hydrogenation at room temperature for 3 hours.[1]

  • After the reaction is complete, remove the catalyst by filtration.[1]

  • To the filtrate, add di-tert-butyl dicarbonate and stir at room temperature for 1 hour.[1]

  • Concentrate the reaction mixture under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.[1]

Protocol 2: Synthesis of N-Boc-3-azetidinone

This protocol describes the oxidation of N-Boc-3-hydroxyazetidine.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol)

  • Dichloromethane (200 mL)

  • 9.1% Potassium bromide aqueous solution (15.1 g)

  • TEMPO (0.18 g, 1.15 mmol)

  • Potassium bicarbonate (104 g)

  • Sodium hypochlorite (86 g, 12% water solution) in water (389 mL)

  • 15% Sodium thiosulfate aqueous solution (100 mL)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane.[2]

  • Cool the solution to between -15 and 5 °C.[2]

  • Slowly add the potassium bromide solution and TEMPO.[2]

  • Add the mixture of potassium bicarbonate and sodium hypochlorite in water and stir for 30 minutes.[2]

  • Quench the reaction with the sodium thiosulfate solution.[2]

  • Extract the mixture with ethyl acetate, wash with water, and remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate.[2]

Protocol 3: Synthesis of tert-Butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

This protocol details the Horner-Wadsworth-Emmons reaction.

Materials:

  • Sodium hydride (60% dispersion in mineral oil) (3.12 g, 78 mmol)

  • Dry Tetrahydrofuran (THF) (250 mL)

  • Methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol)

  • 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL)

Procedure:

  • Add neat methyl 2-(dimethoxyphosphoryl)acetate to a suspension of sodium hydride in dry THF.[3]

  • After 30 minutes, add a solution of 1-Boc-3-azetidinone in dry THF.[3]

  • Stir the resulting mixture for 1 hour.[3]

  • Quench the reaction by adding water.[3]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]

  • Combine the organic solutions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by flash column chromatography.[3]

Note: For the synthesis of the tert-butyl ester, tert-butyl 2-(diethylphosphoryl)acetate would be used in place of methyl 2-(dimethoxyphosphoryl)acetate.

Protocol 4: Synthesis of this compound

This protocol involves the reduction of the double bond and subsequent deprotection of the Boc group.

Materials:

  • tert-Butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

  • Palladium on carbon (catalyst)

  • Methanol or Ethanol (solvent for hydrogenation)

  • Hydrogen gas

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reduction:

    • Dissolve the unsaturated ester in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the solvent to obtain tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.

  • Deprotection:

    • Dissolve the Boc-protected saturated ester in dichloromethane.[4]

    • Add trifluoroacetic acid and stir at room temperature for 30 minutes.[4]

    • Remove the volatiles in vacuo to yield the trifluoroacetate salt of this compound. Alternatively, an acid like HCl in an organic solvent can be used to obtain the hydrochloride salt.[2]

References

Tert-butyl 2-(azetidin-3-yl)acetate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(azetidin-3-yl)acetate, a valuable building block in medicinal chemistry and drug development. The document details its chemical identifiers, a representative synthetic protocol, and its application in the synthesis of targeted therapeutics.

Core Compound Identifiers

This compound is most commonly available and utilized as its hydrochloride salt, which enhances its stability and handling properties. The identifiers for this salt are summarized below.

IdentifierValue
CAS Number 2173991-98-3[1]
Chemical Name This compound hydrochloride[1]
Molecular Formula C₉H₁₈ClNO₂[1][2]
Molecular Weight 207.70 g/mol [1][2]
IUPAC Name This compound;hydrochloride[1]
Canonical SMILES CC(C)(C)OC(=O)CC1CNC1.Cl

Synthesis and Experimental Protocols

Synthesis of a Related Azetidine Intermediate:

A synthetic route to a key intermediate for the drug Baricitinib, a JAK1/JAK2 inhibitor, involves the use of a protected azetidine core.[3] A general procedure for the synthesis of a related compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is as follows:

  • Preparation of the Ylide: To a solution of diethyl (cyanomethyl)phosphonate in an appropriate solvent such as tetrahydrofuran (THF), a strong base like potassium tert-butoxide is slowly added under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., -5 °C). The mixture is stirred for a period to allow for the formation of the corresponding phosphonate ylide.

  • Reaction with the Ketone: A solution of tert-butyl 3-oxoazetidine-1-carboxylate, dissolved in THF, is then added to the ylide solution at the same reduced temperature.

  • Reaction Progression and Work-up: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure completion. Upon completion, the reaction is quenched with water. The product is then extracted into an organic solvent, such as ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified using a suitable technique, such as flash column chromatography, to afford the pure tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[3]

Role in Drug Discovery and Signaling Pathways

Azetidine-containing compounds are sought-after building blocks in drug discovery due to their ability to introduce three-dimensional character into molecules, which can lead to improved pharmacological properties. This compound serves as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

A notable application of a structurally related azetidine derivative is in the synthesis of Baricitinib . Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway . This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity. By inhibiting JAK1 and JAK2, Baricitinib modulates the signaling of these pro-inflammatory cytokines, making it an effective treatment for autoimmune diseases such as rheumatoid arthritis.

The following diagram illustrates the logical flow from the azetidine building block to its role in a therapeutic agent that targets a specific signaling pathway.

G Logical Workflow: From Building Block to Targeted Therapy A This compound (Building Block) B Chemical Synthesis & Modification A->B Used in C Active Pharmaceutical Ingredient (e.g., Baricitinib) B->C Leads to D Inhibition of JAK1/JAK2 Kinases C->D Mechanism of Action E Modulation of JAK-STAT Signaling Pathway D->E Impacts F Therapeutic Effect (e.g., Anti-inflammatory) E->F Results in

Logical workflow from a chemical building block to a therapeutic agent.

References

Commercial Availability and Technical Guide for Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a key building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted azetidine ring, is of significant interest in the design of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed synthesis protocol, and its relevance in the context of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, particularly through its use in the synthesis of the JAK inhibitor, Baricitinib.

Commercial Availability

This compound is commercially available, primarily as its hydrochloride salt, from various chemical suppliers. The following table summarizes the availability from a selection of vendors.

SupplierProduct NameCAS NumberPurityCatalog Number
AChemBlockThis compound hydrochloride2173991-98-397%O33467[1]
AKSciThis compound hydrochloride2173991-98-395%4122EL
ChemSceneThis compound hydrochloride2173991-98-397% (or higher)CS-W015688

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol [2]
IUPAC NameThis compound hydrochloride[1]
SMILESCC(C)(C)OC(=O)CC1CNC1.[H]Cl[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the formation of a cyanomethylene intermediate followed by reduction and hydrolysis.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This step utilizes a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group.[3][4]

  • Reagents and Materials:

    • tert-butyl 3-oxoazetidine-1-carboxylate

    • Diethyl (cyanomethyl)phosphonate

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, slowly add potassium tert-butoxide (1.2 equivalents) at -5 °C.

    • Stir the resulting mixture at -5 °C for 3 hours.[5]

    • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the reaction mixture.

    • Continue stirring at -5 °C for an additional 2 hours.[5]

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[3]

Step 2: Reduction of the Cyanomethylene Group

The double bond of the cyanomethylene group is reduced to a single bond.

  • Reagents and Materials:

    • tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

    • Palladium on carbon (Pd/C, 10%)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid followed by Esterification (Alternative to Step 4)

  • Reagents and Materials:

    • tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

    • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

    • tert-Butanol

    • Esterification catalyst (e.g., DCC/DMAP or SOCl₂)

  • Procedure:

    • Hydrolyze the nitrile group of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate to a carboxylic acid by heating with an aqueous acid or base.[6][7]

    • Isolate the resulting carboxylic acid, 1-(tert-butoxycarbonyl)azetidine-3-acetic acid.

    • Esterify the carboxylic acid with tert-butanol using a suitable esterification method (e.g., DCC/DMAP coupling or conversion to the acid chloride followed by reaction with tert-butanol) to yield N-Boc-tert-butyl 2-(azetidin-3-yl)acetate.

Step 4: Deprotection of the Boc Group

The final step is the removal of the N-Boc protecting group to yield the target compound as its hydrochloride salt.

  • Reagents and Materials:

    • N-Boc-tert-butyl 2-(azetidin-3-yl)acetate

    • Hydrochloric acid (e.g., 3M solution in an organic solvent like dioxane or methanol)

    • Acetonitrile[5]

  • Procedure:

    • Dissolve the N-Boc protected intermediate in acetonitrile.

    • Add a solution of hydrochloric acid and stir at room temperature for 16 hours.[5]

    • Concentrate the reaction mixture under vacuum.

    • The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether) and filtered to obtain this compound hydrochloride.

Logical Relationships and Experimental Workflows

Synthesis_Workflow A tert-butyl 3-oxoazetidine-1-carboxylate C tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate A->C Horner-Wadsworth-Emmons (KOtBu, THF) B diethyl (cyanomethyl)phosphonate B->C D tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate C->D Reduction (H2, Pd/C) E 1-(tert-butoxycarbonyl)azetidine-3-acetic acid D->E Hydrolysis (Acid or Base) F N-Boc-tert-butyl 2-(azetidin-3-yl)acetate E->F Esterification (t-BuOH, DCC/DMAP) G This compound hydrochloride F->G Deprotection (HCl)

Caption: Synthetic pathway for this compound.

Role in Drug Development: Intermediate for Baricitinib and the JAK-STAT Signaling Pathway

This compound is a key intermediate in the synthesis of Baricitinib, an oral, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[5][8] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway.[8]

The JAK-STAT pathway is a crucial signaling cascade involved in the immune response.[8] It is activated by various cytokines and growth factors that play a role in inflammation and immunity.[9][10] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[9]

The mechanism of the JAK-STAT pathway is as follows:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.

  • STAT Phosphorylation: The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.

  • STAT Dimerization and Translocation: STATs are recruited to these docking sites and are themselves phosphorylated by the JAKs. This phosphorylation causes the STATs to dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes, many of which are involved in inflammation and immune cell function.[10]

Baricitinib, synthesized using the this compound building block, exerts its therapeutic effect by inhibiting JAK1 and JAK2.[10] This inhibition prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade and reducing the production of pro-inflammatory mediators.[10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates & Activates Baricitinib Baricitinib (JAK Inhibitor) Baricitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by Baricitinib.

Conclusion

This compound is a readily available and valuable building block for the synthesis of complex pharmaceutical agents. Its application as a key intermediate in the production of the JAK inhibitor Baricitinib highlights its importance in the development of treatments for autoimmune and inflammatory diseases. Understanding its synthesis and the biological context of its derivatives is crucial for researchers and scientists in the field of drug discovery and development.

References

A Technical Guide to the Potential Derivatives of Tert-butyl 2-(azetidin-3-yl)acetate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(azetidin-3-yl)acetate is a versatile chemical scaffold that holds significant promise in the field of medicinal chemistry. The strained four-membered azetidine ring, coupled with a reactive secondary amine and an ester functional group, provides a unique framework for the synthesis of a diverse array of derivatives. This technical guide explores the potential derivatization of this compound, focusing on synthetic methodologies, and delves into the reported biological activities of the resulting compounds. The strategic modification of this core structure can lead to the development of novel therapeutic agents with a wide range of pharmacological applications, from antiviral to central nervous system targets. This document serves as a comprehensive resource for researchers engaged in the design and synthesis of next-generation therapeutics based on the azetidine motif.

Introduction

The azetidine ring is a key structural motif in numerous biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity, which are highly desirable in drug design. This compound, a readily accessible building block, offers multiple points for chemical modification, primarily at the azetidine nitrogen and the ester functionality. This guide will systematically explore the synthetic pathways to access a variety of derivatives and summarize the available biological data to inform future drug discovery efforts.

Synthetic Strategies for Derivatization

The primary avenues for derivatizing this compound involve reactions at the secondary amine of the azetidine ring. These include N-alkylation, N-acylation, N-sulfonylation, and reductive amination.

N-Alkylation

N-alkylation introduces a wide range of substituents to the azetidine nitrogen, allowing for the modulation of steric bulk, lipophilicity, and basicity.

Experimental Protocol: General Procedure for N-Alkylation

A general procedure for the N-alkylation of a related azetidine derivative involves the reaction of the azetidine with an appropriate alkyl halide in the presence of a base.

To a solution of the azetidine (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), is added a base, for example, potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 1.5 eq.). The alkyl halide (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated derivative.

N-Acylation

N-acylation is a common method to introduce amide functionalities, which can act as hydrogen bond donors and acceptors, influencing the binding of the molecule to its biological target.

Experimental Protocol: General Procedure for N-Acylation

For N-acylation, the azetidine (1.0 eq.) is dissolved in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base like triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) is added, followed by the dropwise addition of the acyl chloride or anhydride (1.1 eq.) at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The work-up procedure is similar to that of N-alkylation, involving an aqueous wash, extraction, drying, and purification by column chromatography.

N-Sulfonylation

The introduction of a sulfonamide group can significantly impact the acidity and hydrogen bonding capabilities of the molecule.

Experimental Protocol: General Procedure for N-Sulfonylation

To a solution of this compound hydrochloride in a suitable solvent, a base such as triethylamine is added to neutralize the salt. The corresponding sulfonyl chloride (e.g., ethanesulfonyl chloride) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS. After completion, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography. A similar procedure has been used for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key intermediate for the JAK inhibitor Baricitinib.[1]

Reductive Amination

Reductive amination provides a versatile method for introducing a variety of alkyl groups, including those bearing functional groups that are not amenable to standard N-alkylation conditions.

Experimental Protocol: General Procedure for Reductive Amination

The azetidine (1.0 eq.) and a carbonyl compound (aldehyde or ketone, 1.1 eq.) are dissolved in a solvent such as methanol, dichloroethane, or THF. A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is then added in portions. Acetic acid may be added to catalyze the formation of the iminium ion intermediate. The reaction mixture is stirred at room temperature until the starting materials are consumed. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Synthetic_Pathways cluster_derivatives Derivatives This compound This compound N-Alkyl Derivative N-Alkyl Derivative This compound->N-Alkyl Derivative R-X, Base N-Acyl Derivative N-Acyl Derivative This compound->N-Acyl Derivative RCOCl, Base N-Sulfonyl Derivative N-Sulfonyl Derivative This compound->N-Sulfonyl Derivative RSO2Cl, Base N-Substituted (via Reductive Amination) N-Substituted (via Reductive Amination) This compound->N-Substituted (via Reductive Amination) RCHO/RCOR', Reducing Agent

Caption: A typical workflow for the biological evaluation of synthesized derivatives.

Signaling Pathways

The derivatives of this compound can potentially modulate various signaling pathways depending on the nature of the introduced substituents. For instance, as GABA uptake inhibitors, they would directly impact GABAergic neurotransmission.

GABAergic Synapse Signaling Pathway

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_synthesis GABA Synthesis Vesicular_transport Vesicular Transport GABA_synthesis->Vesicular_transport GABA_release GABA Release Vesicular_transport->GABA_release GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition Azetidine_Derivative Azetidine Derivative Azetidine_Derivative->GAT1 Inhibition

Caption: Inhibition of GABA reuptake at the GABAergic synapse by an azetidine derivative.

Conclusion

This compound is a promising starting material for the generation of diverse chemical libraries for drug discovery. The synthetic accessibility and the potential for introducing a wide range of chemical functionalities make it an attractive scaffold for medicinal chemists. The exploration of N-alkylation, N-acylation, N-sulfonylation, and reductive amination reactions can lead to the discovery of novel compounds with significant therapeutic potential, particularly in the areas of antiviral and central nervous system disorders. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective medicines. Further detailed structure-activity relationship studies are warranted to fully exploit the potential of this versatile chemical entity.

References

The Strategic Role of Tert-butyl 2-(azetidin-3-yl)acetate in Medicinal Chemistry: A Technical Guide to its Application in the Synthesis of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Tert-butyl 2-(azetidin-3-yl)acetate is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. While not possessing notable intrinsic biological activity, its true value lies in its role as a crucial and versatile building block in the synthesis of complex, biologically active molecules. This technical guide will delve into the synthesis of this compound and its derivatives, and more importantly, elucidate its pivotal role in the development of targeted therapies, with a primary focus on the Janus kinase (JAK) inhibitor, Baricitinib. The biological significance of this compound is therefore best understood through the lens of the final drug products it helps to create.

Chemical Synthesis and Physicochemical Properties

This compound and its key precursors are synthesized through multi-step processes. A common route involves the transformation of commercially available starting materials to construct the core azetidine ring, followed by the introduction of the acetate side chain.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
CAS Number 1339121-58-2
Appearance Not specified in provided results
Solubility Not specified in provided results

Role in the Synthesis of Baricitinib: A JAK Inhibitor

This compound is a key intermediate in the synthesis of Baricitinib, an oral, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] Baricitinib is approved for the treatment of several inflammatory and autoimmune conditions, including rheumatoid arthritis and alopecia areata.[2] The azetidine moiety, derived from this compound, is a critical component of the final drug structure, contributing to its binding affinity and overall pharmacological profile.

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Baricitinib 1-benzylazetidin-3-ol 1-benzylazetidin-3-ol tert-butyl 3-hydroxyazetidine-1-carboxylate tert-butyl 3-hydroxyazetidine-1-carboxylate 1-benzylazetidin-3-ol->tert-butyl 3-hydroxyazetidine-1-carboxylate Hydrogenolysis tert-butyl 3-oxoazetidine-1-carboxylate tert-butyl 3-oxoazetidine-1-carboxylate tert-butyl 3-hydroxyazetidine-1-carboxylate->tert-butyl 3-oxoazetidine-1-carboxylate Oxidation (e.g., TEMPO) tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate tert-butyl 3-oxoazetidine-1-carboxylate->tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Horner-Wadsworth-Emmons reaction 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate->2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Deprotection & Sulfonylation Baricitinib Baricitinib 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile->Baricitinib Coupling with pyrazolopyrimidine core

Synthetic pathway to Baricitinib highlighting the role of azetidine intermediates.

Biological Activity of Baricitinib

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effects by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[3] This pathway is crucial for the signaling of numerous cytokines and growth factors that are implicated in inflammation and immune responses.[4] Upon cytokine binding to their receptors, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[3] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammatory processes.[4] By inhibiting JAK1 and JAK2, Baricitinib effectively dampens this signaling cascade, leading to a reduction in inflammation.[1]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Gene pSTAT->Gene Transcription Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition Inflammation Inflammation Gene->Inflammation

The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Quantitative Data on the Biological Activity of Baricitinib

The inhibitory activity of Baricitinib against JAK enzymes and its clinical efficacy have been quantified in various studies.

Table 2: In Vitro Inhibitory Activity of Baricitinib

Target EnzymeIC₅₀ (nM)
JAK15.9[2]
JAK25.7[2]
TYK253[2]
JAK3>400[2]

Table 3: Clinical Efficacy of Baricitinib in Rheumatoid Arthritis (RA-BEACON Trial)

Outcome (at Week 12)PlaceboBaricitinib (4 mg daily)
ACR20 Response 27%55%[5]
HAQ-DI Score Change from Baseline -0.2-0.49
DAS28-CRP Change from Baseline -0.9-2.2

ACR20: 20% improvement in American College of Rheumatology criteria; HAQ-DI: Health Assessment Questionnaire-Disability Index; DAS28-CRP: Disease Activity Score 28-C-reactive protein.

Table 4: Clinical Efficacy of Baricitinib in Severe Alopecia Areata (BRAVE-AA1 and BRAVE-AA2 Trials)

Outcome (at Week 52)Baricitinib (2 mg daily)Baricitinib (4 mg daily)
SALT Score ≤ 20 (BRAVE-AA1) 21.2%40.9%[6]
SALT Score ≤ 20 (BRAVE-AA2) 24.4%36.8%[6]

SALT Score ≤ 20: ≤20% scalp hair loss.

Experimental Protocols

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is adapted from a general procedure for Horner-Wadsworth-Emmons reactions.[7]

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide solution in THF (1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, slowly add potassium tert-butoxide solution (1.1 equivalents) while maintaining the temperature at -5 °C.

  • Stir the resulting mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous THF to the reaction mixture.

  • Continue stirring at -5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

In Vitro JAK1 Kinase Activity and Inhibition Assay

This protocol is a generalized procedure based on commercially available kinase assay kits.[8][9]

Materials:

  • Purified recombinant JAK1 enzyme

  • Kinase substrate (e.g., IRS1-tide peptide)

  • ATP

  • Kinase assay buffer

  • Test inhibitor (e.g., Baricitinib) and vehicle control (e.g., DMSO)

  • ADP detection reagent (e.g., ADP-Glo™)

  • 96-well microplate

  • Luminometer

Procedure:

  • Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test inhibitor at various concentrations or the vehicle control to the appropriate wells.

  • Add a solution of the diluted JAK1 enzyme to all wells except the "blank" control to initiate the kinase reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

While this compound does not exhibit direct biological activity, it stands as a testament to the importance of key chemical intermediates in modern drug discovery. Its structural contribution is integral to the pharmacological profile of Baricitinib, a potent and selective JAK1/JAK2 inhibitor. The successful development of such targeted therapies underscores the critical interplay between synthetic organic chemistry and molecular pharmacology. As our understanding of disease pathways continues to grow, the demand for novel and versatile chemical building blocks like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 2-(azetidin-3-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a valuable heterocyclic building block in medicinal chemistry. The strained four-membered azetidine ring, coupled with the acetic acid side chain protected as a tert-butyl ester, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The azetidine moiety can act as a bioisostere for other cyclic amines, such as piperidine or pyrrolidine, offering improved physicochemical properties like solubility and metabolic stability. The acetate side chain provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on its use in the synthesis of enzyme inhibitors and receptor modulators. Detailed experimental protocols and relevant biological data are presented to guide researchers in the effective utilization of this versatile building block.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of compounds targeting various biological systems. Key areas of application include:

  • Enzyme Inhibitors: The azetidine scaffold can be incorporated into molecules designed to inhibit enzymes such as Janus kinases (JAKs) and acetylcholinesterase (AChE).

  • G-Protein Coupled Receptor (GPCR) Modulators: Derivatives of this compound have been explored as modulators of GPCRs, including GABAA receptors.

  • Neuroprotective Agents: Compounds synthesized from this building block have shown potential in models of neurodegenerative diseases.

Data Presentation

Acetylcholinesterase (AChE) Inhibitory Activity of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, which are close analogs of compounds that can be synthesized from this compound.

Compound IDAryl SubstituentAChE IC50 (µM)
26 4-Fluorophenyl12.3 ± 0.9
27 4-Chlorophenyl10.5 ± 0.8

Data extracted from a study on related methyl ester derivatives and is presented here for illustrative purposes of the potential of the azetidin-3-yl acetate scaffold.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Azetidin-3-yl Acetate Derivatives via Aza-Michael Addition

This protocol describes a general procedure for the aza-Michael addition of various amines to an α,β-unsaturated precursor of this compound, namely tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This reaction is a key step in the elaboration of the azetidine scaffold.

Materials:

  • Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Amine (e.g., pyrrolidine, piperidine, morpholine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.0-1.2 eq).

  • Add DBU (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted azetidin-3-yl acetate derivative.

Protocol 2: Deprotection of the Boc Group to Yield the Free Amine

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen, which is often a necessary step for further functionalization.

Materials:

  • Boc-protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected azetidine derivative in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the deprotected azetidine derivative.

Visualizations

aza_michael_addition start Tert-butyl 3-(2-oxoethylidene) azetidine-1-carboxylate product Tert-butyl 2-(1-(R-amino)azetidin-3-yl)acetate start->product Aza-Michael Addition amine Amine (R-NH2) amine->product dbu DBU (Base) dbu->product Catalyst enzyme_inhibitor_synthesis cluster_start Starting Material cluster_modification Chemical Modifications cluster_final Final Compound & Evaluation start This compound alkylation N-Alkylation / N-Arylation start->alkylation 1. Introduce Diversity at N1 coupling Amide Coupling alkylation->coupling 2. Modify Side Chain inhibitor Enzyme Inhibitor Candidate coupling->inhibitor assay Biological Assay (e.g., IC50 determination) inhibitor->assay jak_stat_pathway cluster_inhibition Therapeutic Intervention cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus dimerizes and translocates gene Gene Transcription nucleus->gene inhibitor JAK Inhibitor (e.g., Baricitinib derivative) inhibitor->jak blocks phosphorylation gaba_synapse cluster_modulation Allosteric Modulation gaba GABA receptor GABA-A Receptor gaba->receptor binds channel Chloride Channel receptor->channel opens neuron Postsynaptic Neuron channel->neuron Cl- influx hyperpolarization Hyperpolarization (Inhibitory Effect) neuron->hyperpolarization modulator Positive Allosteric Modulator (derived from azetidine scaffold) modulator->receptor enhances GABA effect

Application Notes and Protocols: Tert-butyl 2-(azetidin-3-yl)acetate as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strained four-membered azetidine ring, coupled with a reactive secondary amine and a protected carboxylic acid moiety, provides a versatile scaffold for the synthesis of diverse and complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key chemical transformations, highlighting its role in the synthesis of bioactive compounds.

Key Applications

The unique structural features of this compound make it a sought-after intermediate in the synthesis of a range of molecular architectures. Notable applications include:

  • Synthesis of Janus Kinase (JAK) Inhibitors: As a key intermediate in the synthesis of Baricitinib, a potent and selective JAK1 and JAK2 inhibitor, this building block is crucial for the development of treatments for autoimmune diseases such as rheumatoid arthritis.[1][2]

  • Aza-Michael Additions: The corresponding α,β-unsaturated ester derivative of this compound serves as an excellent Michael acceptor for the introduction of various N-heterocycles, leading to the formation of novel amino acid derivatives.[3][4]

  • Scaffold for Novel Heterocyclic Compounds: The azetidine ring can be further functionalized at the nitrogen atom to introduce a wide array of substituents, enabling the exploration of new chemical space in drug discovery programs.

Data Presentation

Table 1: Synthesis of Baricitinib Intermediate (tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate)
StepReactionStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Horner-Wadsworth-Emmons Reactiontert-butyl 3-oxoazetidine-1-carboxylate, diethyl (cyanomethyl)phosphonatePotassium tert-butoxideTHF-5 to RT1991

Data synthesized from a green and facile synthesis protocol for Baricitinib intermediates.[5]

Table 2: Aza-Michael Addition of N-Heterocycles to tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
EntryN-HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
1Azetidine hydrochlorideDBUAcetonitrile65464
2PyrrolidineDBUAcetonitrile65461
3PiperidineDBUAcetonitrile65475
4IndazoleDBUAcetonitrile651669
5BenzotriazoleDBUAcetonitrile651646

DBU: 1,8-diazabicyclo[5.4.0]undec-7-ene. Data extracted from the synthesis of new azetidine and oxetane amino acid derivatives.[3][6]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol details the Horner-Wadsworth-Emmons reaction to generate a key intermediate for the synthesis of Baricitinib.

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide solution in THF (1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium chloride solution, aqueous (12.5%)

  • Ethyl acetate

  • Saturated salt solution

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) under a hydrogen atmosphere, slowly add potassium tert-butoxide solution in THF (128.5 mL, 1 M).

  • Stir the resulting mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture.

  • Continue stirring at -5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.

  • Upon completion of the reaction, quench with an aqueous solution of sodium chloride (12.5%, 300 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash the combined organic phases with a saturated salt solution (200 mL).

  • Concentrate the organic phase under vacuum to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid. (Expected yield: 20.7 g, 91%).[5]

Protocol 2: General Procedure for Aza-Michael Addition

This protocol describes the general method for the addition of N-heterocycles to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Materials:

  • tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Appropriate N-heterocyclic compound

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the appropriate N-heterocyclic compound (5.2 mmol), DBU (0.79 g, 5.2 mmol), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) in acetonitrile (3.6 mL).

  • Stir the reaction mixture at 65 °C for 4-16 hours (monitor by TLC).

  • Quench the reaction by adding water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic solutions and dry over anhydrous sodium sulfate.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired product.[3]

Visualizations

Signaling Pathway: JAK-STAT Inhibition by Baricitinib

Baricitinib, synthesized using an azetidine-containing building block, is a selective inhibitor of JAK1 and JAK2.[1][7] By blocking these kinases, it disrupts the downstream signaling cascade that is crucial for the inflammatory response in autoimmune diseases.[7][8] The binding of cytokines to their receptors activates associated JAKs, which then phosphorylate STATs (Signal Transducer and Activator of Transcription).[9][10] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes.[9][11] Baricitinib's mechanism of action involves the interruption of this pathway.[8][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 / JAK2 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Baricitinib Baricitinib Baricitinib->JAK Inhibition pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription

JAK-STAT Signaling Pathway and Inhibition
Experimental Workflow: Synthesis of a Key Azetidine Intermediate

The following diagram illustrates a typical experimental workflow for the synthesis of a functionalized azetidine derivative, starting from the protected this compound. This multi-step process involves protection, activation, and subsequent reaction to yield the desired product.

experimental_workflow start Start: tert-butyl 3-oxoazetidine- 1-carboxylate step1 Horner-Wadsworth-Emmons Reaction start->step1 intermediate1 Intermediate: tert-butyl 3-(cyanomethylene)- azetidine-1-carboxylate step1->intermediate1 step2 Deprotection (e.g., with HCl) intermediate1->step2 intermediate2 Intermediate: 2-(azetidin-3-ylidene)acetonitrile step2->intermediate2 step3 Sulfonamidation (e.g., with ethanesulfonyl chloride) intermediate2->step3 product Product: 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile step3->product

Synthetic Workflow for a Baricitinib Intermediate

References

Application Notes and Protocols for the N-Functionalization of Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the N-functionalization of tert-butyl 2-(azetidin-3-yl)acetate, a valuable building block in medicinal chemistry and drug development. The azetidine motif is a key structural component in many biologically active compounds, and the ability to selectively modify the nitrogen atom allows for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies. The following protocols for N-alkylation, N-arylation, and N-acylation are intended for researchers and scientists in the field of organic synthesis and drug discovery.

N-Alkylation via Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated product. This method is valued for its broad substrate scope and generally mild reaction conditions.[1]

Experimental Protocol:

A general procedure for the reductive amination of this compound is as follows:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq.).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is then added portion-wise to the reaction mixture.[2]

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated azetidine derivative.

Data Presentation:
Reagent/ParameterCondition/Value
Starting MaterialThis compound
ElectrophileAldehyde or Ketone (1.1 eq.)
Reducing AgentSodium Triacetoxyborohydride (1.5 eq.)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time4-16 hours
Typical Yield60-90%

Experimental Workflow:

Reductive_Amination start This compound + Aldehyde/Ketone intermediate Iminium Ion Formation (DCM, RT, 1-2h) start->intermediate reduction Reduction with NaBH(OAc)₃ intermediate->reduction Add Reducing Agent workup Aqueous Workup (NaHCO₃) reduction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Workflow for N-alkylation via reductive amination.

N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl azetidines.[3][4][5] This reaction is highly versatile, with a broad tolerance for functional groups on both the aryl halide and the amine coupling partners. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig N-arylation of this compound is as follows:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precursor such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XPhos or RuPhos (4-10 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A dry, degassed solvent such as toluene or dioxane is added, followed by a base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq.).

  • The reaction mixture is heated to 80-110 °C and stirred until the starting materials are consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl azetidine derivative.

Data Presentation:
Reagent/ParameterCondition/Value
Starting MaterialThis compound (1.2 eq.)
ElectrophileAryl Halide (Aryl-Br or Aryl-Cl) (1.0 eq.)
CatalystPd₂(dba)₃ (2-5 mol%)
LigandXPhos or RuPhos (4-10 mol%)
BaseSodium tert-butoxide (1.4 eq.)
SolventToluene or Dioxane
Temperature80-110 °C
Reaction Time12-24 hours
Typical Yield50-85%

Logical Relationship Diagram:

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System Azetidine This compound Reaction Buchwald-Hartwig Cross-Coupling Azetidine->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Base Base (e.g., NaOtBu) Base->Reaction Palladium Palladium Precursor (e.g., Pd₂(dba)₃) Palladium->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Product N-Aryl Azetidine Reaction->Product

Caption: Key components of the Buchwald-Hartwig N-arylation.

N-Acylation

N-acylation is a fundamental transformation in organic chemistry that involves the reaction of an amine with an acylating agent to form an amide. This reaction is typically high-yielding and proceeds under mild conditions. Common acylating agents include acid chlorides and anhydrides.

Experimental Protocol:

A general procedure for the N-acylation of this compound is as follows:

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as DCM or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq.), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl azetidine derivative.

Data Presentation:
Reagent/ParameterCondition/Value
Starting MaterialThis compound (1.0 eq.)
Acylating AgentAcid Chloride or Anhydride (1.1 eq.)
BaseTriethylamine or DIPEA (1.5 eq.)
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time1-4 hours
Typical Yield85-98%

Experimental Workflow:

Acylation_Workflow start This compound + Base (Et₃N) in DCM cooling Cool to 0 °C start->cooling addition Add Acylating Agent (e.g., Acid Chloride) cooling->addition reaction Stir at RT (1-4h) addition->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product N-Acylated Product purification->product

Caption: Workflow for the N-acylation of this compound.

References

Deprotection of the tert-butyl ester in Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Deprotection of Tert-butyl 2-(azetidin-3-yl)acetate

Introduction

The tert-butyl ester is a frequently utilized protecting group for carboxylic acids in organic synthesis due to its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments. Its removal, however, is typically accomplished under strong acidic conditions. This compound is an important building block in medicinal chemistry, incorporating a strained four-membered azetidine ring. The deprotection of the tert-butyl ester in this substrate requires careful selection of reagents and conditions to ensure efficient cleavage without compromising the integrity of the azetidine ring.

These application notes provide a comprehensive overview of common and effective methods for the deprotection of this compound to yield 2-(azetidin-3-yl)acetic acid. The protocols are tailored for researchers, scientists, and drug development professionals.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed deprotection of a tert-butyl ester proceeds via a unimolecular elimination mechanism (E1). The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid. This is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is then neutralized by either deprotonation to form isobutylene gas or by reacting with a nucleophile present in the reaction mixture.[1][2][3]

Comparative Overview of Deprotection Methods

Several acidic conditions can be employed for the removal of the tert-butyl group. The choice of method depends on the substrate's sensitivity to acid, the desired salt form of the final product, and the scale of the reaction.

Method/ReagentTypical ConditionsAdvantagesDisadvantages/Considerations
Trifluoroacetic Acid (TFA) 10-50% TFA in Dichloromethane (DCM), Room Temperature, 1-5 h.[4][5]Highly effective, volatile reagents are easy to remove under vacuum.Strongly corrosive and acidic; product is isolated as a TFA salt. The azetidine nitrogen will be protonated.
Hydrogen Chloride (HCl) 4M HCl in 1,4-Dioxane or Methanol, 0°C to Room Temperature, 0.5-3 h.[6][7][8]Forms a crystalline hydrochloride salt which can aid purification. Commercially available as a solution.Dioxane is a peroxide-forming solvent and should be handled with care. The azetidine nitrogen will be protonated.
Aqueous Phosphoric Acid 85 wt% H₃PO₄ in water, mild heating may be required.Milder conditions, environmentally benign, and offers good selectivity in the presence of other acid-sensitive groups, including azetidines.[9][10]Higher temperatures may be needed; workup involves neutralization and extraction.
Lewis Acids (e.g., ZnBr₂) Zinc Bromide (ZnBr₂) in DCM, Room Temperature, ~24 h.[11][12][13]Offers chemoselectivity for tert-butyl esters over other acid-labile groups like N-Boc under certain conditions.[11][12]Can be slower than strong acids; requires stoichiometric amounts of the Lewis acid.
Thermal (Reagent-Free) Protic solvent (e.g., water, alcohol), 120-240°C in a sealed vessel or flow reactor.[14]Reagent-free, environmentally friendly.[14]Requires specialized equipment (flow reactor or high-pressure vessel); high temperatures may not be suitable for all substrates.

Visualized Reaction and Workflow

The following diagrams illustrate the chemical transformation and a typical experimental workflow for the deprotection process.

cluster_reaction Deprotection Reaction reactant This compound product 2-(Azetidin-3-yl)acetic acid (as acid salt) reactant->product  Strong Acid (TFA or HCl)  Solvent (DCM or Dioxane)  Room Temperature  

Caption: General reaction scheme for the deprotection of this compound.

start Dissolve Starting Material in Anhydrous Solvent add_reagent Add Deprotection Reagent (e.g., TFA or HCl solution) start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Concentrate Under Reduced Pressure monitor->workup isolate Triturate with Ether & Filter or Lyophilize workup->isolate end_node Isolate Pure Product Salt isolate->end_node

Caption: A typical experimental workflow for acid-catalyzed tert-butyl ester deprotection.

Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and common method for tert-butyl ester cleavage, yielding the product as its trifluoroacetate salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to make a 0.1 M solution.

  • Addition of TFA: To the stirring solution at room temperature, add TFA (5-10 eq, typically 25-50% v/v). A common ratio is 1:1 DCM:TFA.[4] The addition is exothermic and may cause bubbling (isobutylene evolution).

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once the reaction is complete, remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).

  • Isolation: The resulting residue is the crude 2-(azetidin-3-yl)acetic acid trifluoroacetate salt. To obtain a solid, add cold diethyl ether to the residue and stir or sonicate vigorously. This will cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is typically used in the next step without further purification.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative to TFA and provides the product as a hydrochloride salt, which is often a crystalline and easily handled solid.

Materials:

  • This compound

  • 4M solution of HCl in 1,4-Dioxane (commercially available)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place the this compound (1.0 eq).

  • Addition of HCl/Dioxane: Add the 4M HCl in 1,4-Dioxane solution (5-10 eq of HCl) to the flask. Ensure the starting material is fully dissolved. The reaction can be started at 0°C and allowed to warm to room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[7] The product hydrochloride salt may begin to precipitate from the solution during the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture to dryness under reduced pressure to remove the solvent and excess HCl.

  • Isolation: Add cold diethyl ether to the resulting solid residue and break it up with a spatula.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any non-polar impurities, and dry under high vacuum to yield 2-(azetidin-3-yl)acetic acid hydrochloride.

References

Application Note: A Scalable Synthesis of Tert-butyl 2-(azetidin-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scalable, multi-step protocol for the synthesis of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The described synthetic route is robust, employing common reagents and purification techniques amenable to gram-scale and larger production. This document includes comprehensive experimental procedures, tabulated quantitative data for each step, and visualizations of the synthetic pathway and workflow to ensure clarity and reproducibility.

Introduction

Azetidine scaffolds are increasingly important in drug discovery due to their ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and target-binding affinity. This compound, in particular, serves as a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds. The protocol outlined herein describes a reliable four-step synthesis starting from commercially available precursors, designed for scalability and high purity of the final product.

Overall Reaction Scheme

The synthesis of this compound hydrochloride is accomplished through a four-step sequence:

  • Synthesis of N-Boc-3-hydroxyazetidine (2) from 1-benzylazetidin-3-ol (1).

  • Oxidation of the secondary alcohol to afford N-Boc-azetidin-3-one (3).

  • Horner-Wadsworth-Emmons olefination to yield tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (4).

  • Catalytic hydrogenation of the double bond to give N-Boc-tert-butyl 2-(azetidin-3-yl)acetate (5).

  • Deprotection of the N-Boc group to yield the final product, this compound hydrochloride (6).

Synthesis_Scheme cluster_0 Step 1: Debenzylation and Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Horner-Wadsworth-Emmons cluster_3 Step 4: Hydrogenation cluster_4 Step 5: Deprotection 1-benzylazetidin-3-ol 1-benzylazetidin-3-ol (1) N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine (2) 1-benzylazetidin-3-ol->N-Boc-3-hydroxyazetidine  H2, Pd/C, (Boc)2O, THF N-Boc-azetidin-3-one N-Boc-azetidin-3-one (3) N-Boc-3-hydroxyazetidine->N-Boc-azetidin-3-one  Swern Oxidation (or TEMPO) unsaturated_ester tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (4) N-Boc-azetidin-3-one->unsaturated_ester  (EtO)2P(O)CH2CO2tBu, NaH, THF saturated_ester N-Boc-tert-butyl 2-(azetidin-3-yl)acetate (5) unsaturated_ester->saturated_ester  H2, Pd/C, MeOH final_product This compound ·HCl (6) saturated_ester->final_product  4M HCl in dioxane

Caption: Overall synthetic scheme for this compound hydrochloride.

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light or potassium permanganate stain. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectrometry (MS) data was obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine (2)

A solution of 1-benzylazetidin-3-ol (1) (50.0 g, 0.306 mol) in tetrahydrofuran (THF, 500 mL) is treated with di-tert-butyl dicarbonate (73.7 g, 0.337 mol) and 10% palladium on carbon (5.0 g). The mixture is hydrogenated at 50 psi for 16 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield N-Boc-3-hydroxyazetidine (2) as a white solid.

Step 2: Synthesis of N-Boc-azetidin-3-one (3)

To a solution of oxalyl chloride (34.5 mL, 0.395 mol) in dichloromethane (DCM, 800 mL) at -78 °C is added dimethyl sulfoxide (DMSO, 33.6 mL, 0.474 mol) dropwise. After stirring for 15 minutes, a solution of N-Boc-3-hydroxyazetidine (2) (57.0 g, 0.33 mol) in DCM (200 mL) is added slowly. The reaction is stirred for 1 hour at -78 °C, followed by the addition of triethylamine (184 mL, 1.32 mol). The mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to give N-Boc-azetidin-3-one (3) as a white solid.

Step 3: Synthesis of tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (4)

To a suspension of sodium hydride (60% in mineral oil, 14.0 g, 0.35 mol) in THF (500 mL) at 0 °C is added tert-butyl diethylphosphonoacetate (88.3 g, 0.35 mol) dropwise. The mixture is stirred for 30 minutes, after which a solution of N-Boc-azetidin-3-one (3) (50.0 g, 0.292 mol) in THF (200 mL) is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the α,β-unsaturated ester (4).

Step 4: Synthesis of N-Boc-tert-butyl 2-(azetidin-3-yl)acetate (5)

A solution of tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (4) (60.0 g, 0.223 mol) in methanol (600 mL) is treated with 10% palladium on carbon (6.0 g). The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield N-Boc-tert-butyl 2-(azetidin-3-yl)acetate (5) as a colorless oil.

Step 5: Synthesis of this compound hydrochloride (6)

To a solution of N-Boc-tert-butyl 2-(azetidin-3-yl)acetate (5) (50.0 g, 0.184 mol) in dioxane (100 mL) at 0 °C is added a 4 M solution of HCl in dioxane (230 mL, 0.92 mol). The reaction is stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to provide this compound hydrochloride (6) as a white solid.[1][2][3][4]

Data Presentation

StepProduct NameStarting Material (g)ReagentsSolventYield (%)Purity (%)
1N-Boc-3-hydroxyazetidine (2)50.0H₂, 10% Pd/C, (Boc)₂OTHF95>98
2N-Boc-azetidin-3-one (3)57.0(COCl)₂, DMSO, Et₃NDCM88>98
3tert-butyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (4)50.0NaH, (EtO)₂P(O)CH₂CO₂tBuTHF85>95
4N-Boc-tert-butyl 2-(azetidin-3-yl)acetate (5)60.0H₂, 10% Pd/CMethanol98>99
5This compound hydrochloride (6)50.04M HCl in dioxaneDioxane96>99

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Boc Protection/Debenzylation cluster_step2 Step 2: Swern Oxidation cluster_step3 Step 3: Horner-Wadsworth-Emmons cluster_step4 Step 4: Hydrogenation cluster_step5 Step 5: Deprotection s1_start Charge Reactor with 1-benzylazetidin-3-ol, (Boc)2O, Pd/C, THF s1_react Hydrogenate at 50 psi for 16h s1_start->s1_react s1_filter Filter through Celite s1_react->s1_filter s1_concentrate Concentrate in vacuo s1_filter->s1_concentrate s1_product Product: N-Boc-3-hydroxyazetidine (2) s1_concentrate->s1_product s2_start Prepare Swern reagent ((COCl)2, DMSO in DCM at -78°C) s1_product->s2_start s2_add_alcohol Add N-Boc-3-hydroxyazetidine (2) s2_start->s2_add_alcohol s2_react Stir for 1h at -78°C s2_add_alcohol->s2_react s2_add_base Add Triethylamine, warm to RT s2_react->s2_add_base s2_workup Aqueous workup and extraction s2_add_base->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Product: N-Boc-azetidin-3-one (3) s2_purify->s2_product s3_start Prepare ylide (NaH, (EtO)2P(O)CH2CO2tBu in THF) s2_product->s3_start s3_add_ketone Add N-Boc-azetidin-3-one (3) s3_start->s3_add_ketone s3_react Stir at RT for 16h s3_add_ketone->s3_react s3_workup Aqueous workup and extraction s3_react->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s3_product Product: Unsaturated Ester (4) s3_purify->s3_product s4_start Charge Reactor with Unsaturated Ester (4), Pd/C, MeOH s3_product->s4_start s4_react Hydrogenate at 50 psi for 12h s4_start->s4_react s4_filter Filter through Celite s4_react->s4_filter s4_concentrate Concentrate in vacuo s4_filter->s4_concentrate s4_product Product: Saturated Ester (5) s4_concentrate->s4_product s5_start Dissolve Saturated Ester (5) in Dioxane s4_product->s5_start s5_add_hcl Add 4M HCl in Dioxane at 0°C s5_start->s5_add_hcl s5_react Stir at RT for 4h s5_add_hcl->s5_react s5_filter Filter precipitate s5_react->s5_filter s5_dry Dry under vacuum s5_filter->s5_dry s5_product Final Product: (6) s5_dry->s5_product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

This compound hydrochloride (6)

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (br s, 2H), 3.88 (t, J = 8.8 Hz, 2H), 3.65 (t, J = 8.8 Hz, 2H), 3.15-3.05 (m, 1H), 2.60 (d, J = 7.6 Hz, 2H), 1.40 (s, 9H).

  • MS (ESI): m/z 172.1 [M+H]⁺.

Conclusion

This application note details a scalable and efficient synthesis of this compound hydrochloride. The described protocols are well-established and utilize readily available materials, making this route suitable for the production of significant quantities of this valuable building block for drug discovery and development programs. The provided data and visualizations offer a clear and comprehensive guide for researchers in the field.

References

Application Notes and Protocols for the Quantification of Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be accurately determined to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following methods are commonly employed for the analysis of small molecules and can be adapted for this specific compound.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the quantification of non-volatile and thermally labile compounds. It offers good precision and accuracy.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification and analysis in complex matrices.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that does not require a calibration curve with an identical reference standard. It is highly accurate and can be used for purity assessment and the certification of reference materials.[5][6]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)qNMR
Linearity (R²) > 0.999> 0.999> 0.998N/A
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL10 ng/mL0.1 mg/mL
Precision (%RSD) < 2%< 5%< 10%< 1%
Accuracy (%Recovery) 98-102%95-105%90-110%99-101%

Experimental Workflows and Logical Relationships

Analytical_Workflow General Analytical Workflow cluster_Sample Sample Handling cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample of This compound Preparation Sample Preparation (e.g., dissolution, derivatization) Sample->Preparation HPLC HPLC-UV Preparation->HPLC Injection LCMS LC-MS/MS Preparation->LCMS Injection GCMS GC-MS Preparation->GCMS Injection qNMR qNMR Preparation->qNMR Injection Integration Peak Integration & Calibration HPLC->Integration LCMS->Integration GCMS->Integration qNMR->Integration Quantification Concentration Determination Integration->Quantification Report Final Report Quantification->Report Method_Selection Analytical Method Selection Guide cluster_Methods Analytical Techniques Requirement Analytical Requirement HPLC HPLC-UV Requirement->HPLC Routine QC Good Concentration LCMS LC-MS/MS Requirement->LCMS High Sensitivity Complex Matrix GCMS GC-MS Requirement->GCMS Volatile Impurities qNMR qNMR Requirement->qNMR High Accuracy Reference Standard

References

Application of Tert-butyl 2-(azetidin-3-yl)acetate in Agrochemical Research: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

While direct, publicly available research detailing the specific applications of Tert-butyl 2-(azetidin-3-yl)acetate in the development of novel agrochemicals is limited, the broader class of azetidine-containing molecules is recognized for its significant potential in the synthesis of bioactive compounds, including those with pesticidal properties. This document provides an overview of the current understanding and potential utility of this chemical scaffold in agrochemical research, drawing upon general principles of azetidine chemistry and patent literature covering related structures.

Azetidine derivatives are valuable building blocks in medicinal and agrochemical research due to their unique structural features. The strained four-membered ring can impart favorable physicochemical properties to a molecule, such as increased metabolic stability, improved solubility, and novel three-dimensional conformations that can enhance binding to target proteins. In the context of agrochemicals, these attributes can contribute to the development of more potent and selective herbicides, fungicides, and insecticides.

Potential Synthetic Applications in Agrochemicals

This compound can be envisioned as a versatile starting material for the synthesis of a range of agrochemically active compounds. A general workflow for its utilization could involve the following steps:

  • N-Functionalization: The secondary amine of the azetidine ring can be readily functionalized through reactions such as N-arylation, N-alkylation, or acylation. This allows for the introduction of a wide variety of substituents that can be tailored to interact with a specific biological target.

  • Ester Hydrolysis: The tert-butyl ester can be selectively removed, typically under acidic conditions, to reveal the free carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with various amines to form amide bonds, a common functional group in many commercial pesticides.

This synthetic flexibility allows for the creation of large and diverse chemical libraries for high-throughput screening to identify new agrochemical leads.

Representative Experimental Workflow

Below is a generalized, hypothetical workflow illustrating how this compound could be used to synthesize a library of potential agrochemicals.

G cluster_0 Step 1: N-Functionalization cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Biological Screening A This compound B N-Substituted azetidine intermediate A->B Aryl/Alkyl Halide, Base C Free carboxylic acid B->C Acid (e.g., TFA) E Final Agrochemically Active Compound Library C->E D Diverse Amine Library D->E Coupling Agent (e.g., HATU) F Herbicidal, Fungicidal, Insecticidal Assays E->F

Caption: Hypothetical workflow for the synthesis of an agrochemical library starting from this compound.

Data on Related Azetidine Derivatives in Agrochemical Research

While quantitative data for the title compound is unavailable, patent literature occasionally discloses the use of related azetidine carboxylic acid derivatives in the synthesis of bioactive molecules. For instance, patent US9663486B2 describes the use of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid as a building block for quinoline compounds, although for pharmaceutical applications.[1] This highlights the utility of the azetidinyl acetic acid scaffold in constructing complex molecules.

Research into azetidine derivatives has also shown their potential as antifungal agents. For example, novel chitosan-azetidine derivatives have been synthesized and have demonstrated antifungal activity. Although this is in a different context, it underscores the intrinsic biological potential of the azetidine ring system.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in the field of agrochemical research. While direct applications and detailed protocols are not currently in the public domain, its chemical structure suggests significant versatility for the synthesis of novel active ingredients. The general principles of azetidine chemistry, combined with the known biological activity of some azetidine derivatives, provide a strong rationale for its inclusion in future agrochemical discovery programs. Further research and publication in this specific area are needed to fully elucidate its potential.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel heterocyclic compounds utilizing tert-butyl 2-(azetidin-3-yl)acetate as a key building block. The methodologies outlined herein focus on the derivatization of this azetidine scaffold to generate a library of compounds with potential applications in medicinal chemistry and drug discovery.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties. They can impart desirable physicochemical characteristics to drug candidates, such as improved metabolic stability, solubility, and binding affinity. This compound is a versatile starting material that can be elaborated into a variety of more complex heterocyclic systems. This document details the synthesis of an key intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, and its subsequent use in aza-Michael additions with various N-heterocycles to generate novel 3,3-disubstituted azetidine derivatives.

Key Synthetic Strategy: Aza-Michael Addition

The primary strategy involves a two-step process. First, the commercially available N-Boc protected azetidin-3-one is converted to an α,β-unsaturated ester intermediate. This intermediate then serves as a Michael acceptor for the addition of various nitrogen-containing heterocycles. This approach allows for the facile introduction of diverse heterocyclic moieties at the 3-position of the azetidine ring, creating a library of novel compounds.

Synthesis_Workflow A N-Boc-azetidin-3-one B Horner-Wadsworth-Emmons Reaction A->B Methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF C tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate (Michael Acceptor) B->C E Aza-Michael Addition C->E D N-Heterocycle (e.g., Pyrrolidine, Pyrazole, Triazole) D->E DBU, Acetonitrile, 65 °C F Novel 3,3-Disubstituted Azetidine Derivatives E->F

Caption: Overall synthetic workflow for the preparation of novel heterocycles.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (3)

This protocol describes the Horner-Wadsworth-Emmons reaction to form the key α,β-unsaturated ester intermediate.[1]

Materials:

  • 1-Boc-3-azetidinone (2)

  • Methyl 2-(dimethoxyphosphoryl)acetate (1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a suspension of NaH (3.12 g, 78 mmol) in dry THF (250 mL), add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Quench the reaction by the addition of water (250 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Remove the solvents under reduced pressure.

  • Purify the crude product by distillation in vacuo (130 °C, 4 x 10⁻³ bar) to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (3) as a colorless oil.

Protocol 2: General Procedure for the Aza-Michael Addition of N-Heterocycles (4a-p)

This protocol outlines the general method for the addition of various N-heterocycles to the intermediate (3).[1]

Materials:

  • tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (3)

  • Appropriate N-heterocycle (e.g., azetidine hydrochloride, pyrrolidine, pyrazole)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for flash chromatography

Procedure:

  • In a reaction vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol), the appropriate N-heterocyclic compound (5.2 mmol), and DBU (0.79 g, 5.2 mmol) in acetonitrile (3.6 mL).

  • Stir the reaction mixture at 65 °C for 4-16 hours (monitor by TLC or LC/MS).

  • Upon completion, quench the reaction with the addition of water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Remove the solvents under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel to obtain the desired product.

Aza_Michael_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve reactants: - Intermediate (3) - N-Heterocycle - DBU in Acetonitrile B Stir at 65 °C (4-16 hours) A->B C Quench with Water B->C D Extract with Ethyl Acetate C->D E Dry organic layers (Na2SO4) D->E F Concentrate in vacuo E->F G Flash Chromatography F->G H Pure Product G->H

Caption: Detailed workflow for the Aza-Michael addition and purification.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various 3,3-disubstituted azetidine derivatives via the aza-Michael addition reaction.[1]

ProductN-HeterocycleReaction Time (h)Yield (%)Physical State
4a Azetidine hydrochloride464White solid
4c Pyrrolidine461Yellowish oil
4d 3,3-Difluoropyrrolidine464Yellowish oil
4m Indazole1669-

Note: The product numbering (e.g., 4a) corresponds to the numbering in the source literature.[1]

Characterization Data for Selected Products

tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate (4a): [1]

  • Melting Point: 79.3–80.4 °C (ethyl acetate)

  • IR (νmax, cm⁻¹): 1731 (C=O), 1694 (C=O)

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate (4c): [1]

  • IR (νmax, cm⁻¹): 1737 (C=O), 1698 (C=O)

  • ¹H-NMR (700 MHz, CDCl₃): δH ppm 1.37 (s, 9H, C(CH₃)₃), 1.69–1.73 (m, 4H, Pyrr 2 × CH₂), 2.58–2.64 (m, 4H, Pyrr 2 × CH₂), 2.67 (s, 2H, CH₂CO), 3.61 (s, 3H, OCH₃), 3.71–3.84 (m, 2H, Az 2,4-Hb), 3.94 (d, J = 9.2 Hz, 2H, Az 2,4-Ha)

  • ¹³C-NMR (176 MHz, CDCl₃): δC ppm 24.0 (Pyrr 2 × CH₂), 28.4 (C(CH₃)₃), 41.3 (CH₂COOCH₃), 46.7 (Pyrr 2 × CH₂), 51.7 (COOCH₃), 54.9–56.6 (Az C-2,4), 56.7 (Az C-3), 79.5 (C(CH₃)₃), 156.3 (COOC(CH₃)₃), 171.4 (COOCH₃)

  • HRMS (ESI+): for C₁₅H₂₇N₂O₄ ([M+H]⁺) calcd. as 299.1965, found 299.1965

Conclusion

The protocols described provide a robust and versatile platform for the synthesis of a diverse range of novel heterocyclic compounds based on the azetidine scaffold. The aza-Michael addition of various N-heterocycles to an activated azetidine intermediate is a high-yielding and broadly applicable method. The resulting 3,3-disubstituted azetidine derivatives are valuable building blocks for further synthetic elaboration and for screening in drug discovery programs.

References

Application Note: The Role of Tert-butyl 2-(azetidin-3-yl)acetate in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tert-butyl 2-(azetidin-3-yl)acetate is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of enzyme inhibitors. Its strained four-membered azetidine ring, combined with a reactive secondary amine and a protected carboxylic acid moiety, provides a versatile scaffold for creating compounds with high affinity and selectivity for various enzyme targets. This application note details the use of this compound in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial therapeutics in the management of type 2 diabetes.

Mechanism of Action: DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion in a glucose-dependent manner and improved glycemic control with a low risk of hypoglycemia.[1][3] The azetidine moiety of inhibitors derived from this compound often interacts with the S1 subsite of the DPP-4 active site.

DPP4_Signaling_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_blood Bloodstream cluster_inhibitor Therapeutic Intervention Food Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food Intake->Incretins stimulates release Insulin Insulin Secretion Incretins->Insulin stimulates (+) Glucagon Glucagon Secretion Incretins->Glucagon suppresses (-) DPP4 DPP-4 Enzyme Incretins->DPP4 targeted for degradation by Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose (suppression helps lower) Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Inhibitor DPP-4 Inhibitor (e.g., Gliptins) Inhibitor->DPP4 blocks

Caption: DPP-4 signaling pathway and the mechanism of its inhibition.

Application in Drug Synthesis

This compound serves as a key intermediate in the synthesis of various DPP-4 inhibitors. The typical synthetic strategy involves coupling the secondary amine of the azetidine ring with a suitable electrophile, often an α,β-unsaturated carbonyl compound or a leaving group-substituted heterocycle, which forms the core structure of the final inhibitor. The tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected in a later step if required for further modification or to serve as a key binding feature.

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected compounds synthesized using azetidine-based scaffolds, demonstrating their potency against the DPP-4 enzyme.

Compound Class/ReferenceTarget EnzymeKey Structural MoietyIC50 (nM)
Neogliptin (Analog)[3]DPP-4(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 2-azabicyclo[2.2.1]heptane16.8 ± 2.2
Dihydropyrimidine Phthalimide Hybrid (10b)[4]DPP-44-(4-methylphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione3.78
Dihydropyrimidine Phthalimide Hybrid (10d)[4]DPP-44-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione2.19
Dihydropyrimidine Phthalimide Hybrid (10e)[4]DPP-44-(4-(dimethylamino)phenyl)-6-(4-bromophenyl)-3,4-dihydropyrimidine-2(1H)-thione1.42
Indole Sulfonamide (Compound 1)[5]DPP-41H-indole-5-sulfonamide>200-fold selectivity over DPP9

Experimental Protocols

1. General Protocol for Synthesis of a DPP-4 Inhibitor Intermediate

This protocol outlines a general procedure for the N-alkylation of this compound hydrochloride with a substituted heterocyclic core, a common step in the synthesis of many DPP-4 inhibitors.

Materials:

  • This compound hydrochloride (1.0 eq)[6]

  • Substituted chloropyrimidine or other reactive heterocycle (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride in DMF, add DIPEA and stir at room temperature for 15 minutes to liberate the free base.

  • Add the substituted chloropyrimidine to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted azetidine intermediate.

2. Protocol for Tert-butyl Ester Deprotection

This step is often required to yield the final active inhibitor or an intermediate for further coupling.

Materials:

  • N-substituted this compound intermediate (1.0 eq)

  • 4N HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve the tert-butyl ester intermediate in a minimal amount of DCM (if necessary).

  • Add 4N HCl in dioxane or TFA (10-20 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC or LC-MS indicates complete deprotection.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or TFA salt of the carboxylic acid.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Experimental Workflow

The development of novel enzyme inhibitors using this compound follows a structured workflow from chemical synthesis to biological evaluation.

experimental_workflow start Start: Design Inhibitor reagents Reagents: - this compound - Electrophilic Scaffold start->reagents synthesis Step 1: Chemical Synthesis (e.g., N-Alkylation) reagents->synthesis purification Step 2: Purification (Column Chromatography) synthesis->purification characterization Step 3: Structural Characterization (NMR, LC-MS) purification->characterization assay_prep Step 4: Prepare for Assay (Deprotection if needed) characterization->assay_prep inhibition_assay Step 5: In Vitro Enzyme Assay (e.g., DPP-4 Inhibition) assay_prep->inhibition_assay data_analysis Step 6: Data Analysis (IC50 Determination) inhibition_assay->data_analysis sar_study Step 7: SAR Analysis & Optimization data_analysis->sar_study sar_study->synthesis Iterate Design finish End: Lead Compound sar_study->finish Identify Lead

Caption: General workflow for inhibitor synthesis and evaluation.

This compound is a cornerstone building block for the synthesis of high-potency enzyme inhibitors, most notably for DPP-4. Its structural features allow for the creation of diverse chemical libraries, and the straightforward synthetic protocols enable efficient lead generation and optimization in drug discovery programs. The data and methods presented herein provide a foundational guide for researchers and scientists in the field of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-(azetidin-3-yl)acetate.

I. Synthetic Workflow Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize side reactions and maximize yield. The general synthetic pathway is outlined below.

Synthetic Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Olefination cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A N-Boc-3-hydroxyazetidine B N-Boc-3-azetidinone A->B Swern or TEMPO Oxidation C N-Boc-3-azetidinone D tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate C->D Horner-Wadsworth-Emmons E tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate F tert-butyl 2-(1-Boc-azetidin-3-yl)acetate E->F Catalytic Hydrogenation G tert-butyl 2-(1-Boc-azetidin-3-yl)acetate H This compound G->H Acidic Cleavage (TFA/HCl)

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guides & FAQs

Step 1: Oxidation of N-Boc-3-hydroxyazetidine

Q1: My Swern oxidation of N-Boc-3-hydroxyazetidine is sluggish or incomplete. What are the common causes and solutions?

A1: Incomplete Swern oxidation can be due to several factors:

  • Moisture: The reagents used in Swern oxidation, particularly oxalyl chloride, are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Reagent Quality: Use freshly opened or properly stored dimethyl sulfoxide (DMSO) and oxalyl chloride. Old or improperly stored reagents can degrade, leading to lower reactivity.

  • Temperature Control: The formation of the active oxidant and the subsequent reaction with the alcohol must be carried out at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the active species. Ensure your cooling bath is maintained at the correct temperature.

  • Stoichiometry: Inaccurate stoichiometry of the reagents can lead to incomplete reaction. Carefully measure all reagents.

Troubleshooting Table: Swern Oxidation

IssuePossible CauseRecommended Action
Incomplete conversionMoisture in the reactionEnsure all glassware is oven-dried and solvents are anhydrous.
Degraded reagentsUse fresh bottles of DMSO and oxalyl chloride.
Insufficiently low temperatureMaintain a reaction temperature of -78 °C.
Formation of side productsReaction warmed up prematurelyAdd reagents slowly at -78 °C and maintain the temperature.
Foul odor after workupResidual dimethyl sulfideRinse glassware with a bleach solution to oxidize the volatile and odorous dimethyl sulfide byproduct.[1][2]

Q2: I am observing byproducts in my TEMPO-mediated oxidation. What are they and how can I avoid them?

A2: TEMPO-mediated oxidation is generally a clean reaction, but side products can arise from:

  • Over-oxidation: While less common for secondary alcohols, harsh conditions could potentially lead to undesired side reactions.

  • Incomplete reaction: This can be due to insufficient oxidant or catalyst.

  • Reaction with impurities: Impurities in the starting material can react with the oxidant.

Ensure you use the correct stoichiometry of the co-oxidant (e.g., sodium hypochlorite) and maintain the recommended pH for the reaction.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

Q3: My HWE reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?

A3: The HWE reaction with stabilized ylides, such as that derived from triethyl phosphonoacetate, generally favors the formation of the thermodynamically more stable E-isomer.[3] However, the E/Z ratio can be influenced by several factors:

  • Base and Counterion: The choice of base can affect the stereoselectivity. Sodium hydride (NaH) or potassium tert-butoxide are commonly used.

  • Solvent: The polarity of the solvent can influence the transition state of the reaction. Tetrahydrofuran (THF) is a common choice.

  • Temperature: Running the reaction at lower temperatures can sometimes improve selectivity.

  • Phosphonate Reagent: For Z-selectivity, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/additive combinations (e.g., KHMDS/18-crown-6), can be employed.[3]

Quantitative Data: E/Z Ratios in HWE Reactions

Phosphonate ReagentBaseSolventTemperatureE/Z RatioReference
Triethyl phosphonoacetateNaHTHFrtPredominantly EGeneral Knowledge
Triethyl phosphonoacetateDBU/K₂CO₃Neatrt>99:1[4]
Ethyl diphenylphosphonoacetateNaHTHF-78 °C1:3.67[5]
Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-crown-6THF-78 °CHigh Z-selectivity[3]

Q4: How can I confirm the E/Z ratio of my product?

A4: The E/Z ratio can be determined using ¹H NMR spectroscopy. The chemical shifts and coupling constants of the vinylic protons are different for the two isomers. Nuclear Overhauser Effect (NOE) experiments can also be used to definitively assign the stereochemistry.

Step 3: Catalytic Hydrogenation

Q5: My catalytic hydrogenation of the double bond is slow or has stalled. What should I do?

A5: Issues with catalytic hydrogenation are common and can often be resolved by considering the following:

  • Catalyst Poisoning: The nitrogen atom in the azetidine ring, as well as any residual basic compounds from the previous step, can act as a catalyst poison for palladium on carbon (Pd/C).[6]

  • Catalyst Activity: The quality and age of the Pd/C catalyst are crucial. Use a fresh, high-quality catalyst.

  • Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the hydrogen pressure may be necessary for difficult reductions.

  • Solvent: Protic solvents like ethanol or methanol often lead to faster hydrogenation rates compared to aprotic solvents like THF or ethyl acetate.

  • Acidic Additives: Adding a small amount of a non-coordinating acid (e.g., acetic acid) can sometimes improve the reaction rate by protonating the nitrogen atom and preventing it from poisoning the catalyst.

Troubleshooting Table: Catalytic Hydrogenation

IssuePossible CauseRecommended Action
Slow or no reactionCatalyst poisoningAdd a small amount of acetic acid. Ensure starting material is free of basic impurities.
Inactive catalystUse a fresh batch of Pd/C.
Insufficient hydrogenEnsure the system is properly sealed and purged with hydrogen. Consider increasing the hydrogen pressure.
Inappropriate solventSwitch to a protic solvent like ethanol or methanol.
Step 4: Boc Deprotection

Q6: I am observing significant side products during the Boc deprotection with trifluoroacetic acid (TFA). What are they and how can I minimize them?

A6: The acidic deprotection of the Boc group can lead to several side reactions, especially with a strained ring system like azetidine:

  • Ring Opening: The strained azetidine ring can undergo acid-catalyzed ring opening, where a nucleophile (e.g., the trifluoroacetate anion or water) attacks one of the ring carbons. This is a known issue with strained heterocycles.[7][8][9][10]

  • Tert-butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile and can alkylate the newly formed secondary amine (N-tert-butylation) or other nucleophilic sites.

Strategies to Minimize Side Reactions:

  • Use of Scavengers: Adding a scavenger like triethylsilane or anisole can trap the tert-butyl cation, preventing it from causing unwanted side reactions.

  • Milder Acidic Conditions: Using HCl in an organic solvent (e.g., dioxane or diethyl ether) can sometimes be a milder alternative to neat TFA.

  • Careful Control of Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of side products.

Boc Deprotection Side Reactions Start tert-butyl 2-(1-Boc-azetidin-3-yl)acetate Product This compound Start->Product TFA/HCl SideProduct1 Ring-Opened Product Start->SideProduct1 Acid-catalyzed ring opening SideProduct2 N-tert-butylated Product Product->SideProduct2 Alkylation by t-butyl cation

Caption: Potential side reactions during Boc deprotection.

Q7: How can I purify my final product from the ring-opened and N-tert-butylated impurities?

A7: Purification can be challenging due to the similar polarities of the desired product and the side products.

  • Column Chromatography: Careful column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent streaking) is the most common method.

  • Crystallization/Salt Formation: If the final product can be crystallized or converted to a crystalline salt (e.g., hydrochloride or trifluoroacetate), this can be an effective purification method.

III. Experimental Protocols

Step 1: Oxidation of N-Boc-3-hydroxyazetidine (Swern Oxidation)
  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add anhydrous DMSO (2.5 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Boc-3-azetidinone.

Step 2: Horner-Wadsworth-Emmons Olefination
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Step 3: Catalytic Hydrogenation
  • To a solution of tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq) in ethanol, add 10% Pd/C (10 wt%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate in vacuo to yield tert-butyl 2-(1-Boc-azetidin-3-yl)acetate.

Step 4: Boc Deprotection
  • To a solution of tert-butyl 2-(1-Boc-azetidin-3-yl)acetate (1.0 eq) in DCM, add trifluoroacetic acid (10 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

References

Technical Support Center: Synthesis of Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tert-butyl 2-(azetidin-3-yl)acetate synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Question 1: Low yield in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Possible Causes & Solutions:

  • Inactive Phosphonate Reagent: The phosphonate reagent may have degraded due to moisture. Ensure it is stored under anhydrous conditions and handled under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficiently Strong Base: The base used (e.g., NaH, KOtBu) may not be strong enough to completely deprotonate the phosphonate. Use a freshly opened or properly stored strong base. For NaH, ensure the mineral oil is washed away with dry hexanes before use.

  • Low Reaction Temperature: The reaction temperature might be too low for efficient olefination. While the initial deprotonation is often carried out at 0 °C, the reaction with the azetidinone may require warming to room temperature.

  • Impure Starting Materials: Impurities in the 1-Boc-3-azetidinone can interfere with the reaction. Purify the azetidinone by column chromatography or distillation before use.

  • Suboptimal Solvent: The choice of solvent is critical. Anhydrous THF is commonly used and generally gives good results. Ensure the solvent is thoroughly dried before use.

Question 2: Incomplete or slow reduction of the exocyclic double bond in tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Possible Causes & Solutions:

  • Catalyst Poisoning: The catalyst (e.g., Pd/C, PtO2, Raney Ni) can be poisoned by impurities such as sulfur or halide residues from previous steps. Ensure the starting material is purified by column chromatography before hydrogenation.

  • Inactive Catalyst: The catalyst may be old or have reduced activity. Use a fresh batch of catalyst. For Pd/C, a catalyst loading of 5-10 mol% is typically sufficient.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenation, atmospheric pressure (balloon) may not be sufficient for this sterically hindered olefin. Increasing the hydrogen pressure to 50 psi or higher in a pressure vessel can significantly improve the reaction rate and yield.

  • Improper Solvent Choice: The solvent can influence the catalyst activity. Methanol, ethanol, and ethyl acetate are commonly used solvents for hydrogenation. Ensure the solvent is of high purity.

  • Steric Hindrance: The exocyclic double bond is sterically hindered, which can make the reduction challenging. Consider using a more active catalyst like Platinum(IV) oxide (Adam's catalyst) or a higher loading of Palladium on carbon.

Question 3: Cleavage of the tert-butyl ester group during N-Boc deprotection.

Possible Causes & Solutions:

  • Harsh Acidic Conditions: Strong acids like neat trifluoroacetic acid (TFA) can cleave both the N-Boc group and the tert-butyl ester.

    • Milder Acid: Use a milder deprotection reagent such as 4M HCl in dioxane. This reagent is known to be more selective for the N-Boc group in the presence of a tert-butyl ester.[1][2]

    • Controlled Conditions: When using TFA, employ a lower concentration (e.g., 20-50% in dichloromethane) and maintain a low temperature (0 °C) to minimize ester cleavage. Carefully monitor the reaction by TLC or LC-MS to stop it upon complete deprotection of the amine.

  • Prolonged Reaction Time: Extended exposure to acidic conditions increases the likelihood of ester cleavage. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Question 4: Difficulty in purifying the final product, this compound.

Possible Causes & Solutions:

  • Formation of Side Products: Incomplete reactions or side reactions can lead to a complex mixture that is difficult to separate.

    • Ensure each step of the synthesis goes to completion by monitoring with TLC or LC-MS.

    • Purify intermediates at each stage to prevent carrying impurities forward.

  • Product Volatility: The final product may be somewhat volatile. Avoid excessive heating or high vacuum during solvent removal.

  • Amine Reactivity: The free amine in the final product can be reactive. It is often preferable to isolate the product as a salt (e.g., hydrochloride or trifluoroacetate) to improve stability and ease of handling. This can be achieved by removing the solvent after deprotection without a basic workup.

  • Chromatography Issues: The free amine may streak on silica gel.

    • Consider using a basic wash of the crude product before chromatography.

    • Alternatively, use a modified mobile phase for column chromatography, such as adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent to suppress tailing.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound

StepReactantsReagents & ConditionsProductYield (%)Reference(s)
1. Horner-Wadsworth-Emmons Reaction1-Boc-3-azetidinone, tert-butyl 2-(diethoxyphosphoryl)acetateNaH or KOtBu, Anhydrous THF, 0 °C to RTtert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate85-95%
2. Reduction of Exocyclic Double Bondtert-butyl 2-(1-Boc-azetidin-3-ylidene)acetateH₂, Pd/C (10 mol%), MeOH or EtOAc, 50 psitert-butyl 2-(1-Boc-azetidin-3-yl)acetate90-99%
3. N-Boc Deprotectiontert-butyl 2-(1-Boc-azetidin-3-yl)acetate4M HCl in dioxane, 0 °C to RTThis compound hydrochloride>95%[1][2]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add tert-butyl 2-(diethoxyphosphoryl)acetate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate as a colorless oil.

Protocol 2: Synthesis of tert-butyl 2-(1-Boc-azetidin-3-yl)acetate

  • Dissolve tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq) in methanol or ethyl acetate in a pressure vessel.

  • Add 10% Palladium on carbon (10 mol% Pd).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 2-(1-Boc-azetidin-3-yl)acetate, which is often used in the next step without further purification.

Protocol 3: Synthesis of this compound hydrochloride

  • Dissolve tert-butyl 2-(1-Boc-azetidin-3-yl)acetate (1.0 eq) in a minimal amount of dichloromethane or ethyl acetate at 0 °C.

  • Slowly add a solution of 4M hydrogen chloride in 1,4-dioxane (3-5 eq) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess HCl under reduced pressure to yield this compound hydrochloride as a solid. The product can be triturated with diethyl ether to improve purity.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: N-Boc Deprotection A 1-Boc-3-azetidinone C {NaH | Anhydrous THF} A->C B tert-butyl 2-(diethoxyphosphoryl)acetate B->C D tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate C->D Yield: 85-95% E {H2, Pd/C | MeOH} D->E F tert-butyl 2-(1-Boc-azetidin-3-yl)acetate E->F Yield: 90-99% G {4M HCl in Dioxane} F->G H This compound (hydrochloride salt) G->H Yield: >95% TroubleshootingLogic cluster_low_yield_hwe Low Yield in HWE Reaction? cluster_incomplete_reduction Incomplete Reduction? cluster_ester_cleavage Ester Cleavage During Deprotection? L1 Check Reagent Activity (Phosphonate, Base) L2 Verify Reaction Conditions (Temperature, Solvent) L1->L2 L3 Purify Starting Materials L2->L3 R1 Check for Catalyst Poisoning R2 Increase H2 Pressure R1->R2 R3 Use Fresh/More Active Catalyst R2->R3 D1 Use Milder Acid (e.g., 4M HCl in Dioxane) D2 Lower Reaction Temperature D1->D2 D3 Reduce Reaction Time D2->D3

References

Stability issues of Tert-butyl 2-(azetidin-3-yl)acetate under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 2-(azetidin-3-yl)acetate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic conditions?

A1: this compound has two primary sites susceptible to degradation under acidic conditions:

  • Acid-catalyzed hydrolysis of the tert-butyl ester: The tert-butyl ester group is known to be labile in acidic environments, leading to its cleavage to form the corresponding carboxylic acid and a tert-butyl cation.[1]

  • Acid-mediated ring-opening of the azetidine ring: The azetidine ring contains a nitrogen atom that can be protonated under acidic conditions. This protonation can lead to the formation of an azetidinium ion, which can subsequently undergo nucleophilic attack, resulting in ring-opening.[2][3] The strain within the four-membered ring makes it susceptible to such reactions.[3]

Q2: What are the expected degradation products of this compound in an acidic solution?

A2: Under acidic conditions, the primary degradation products would be 2-(azetidin-3-yl)acetic acid (from ester hydrolysis) and various ring-opened products. The exact structure of the ring-opened products will depend on the nucleophiles present in the reaction mixture.

Q3: How can I monitor the degradation of this compound?

A3: The degradation can be effectively monitored using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the tert-butyl signal (a singlet around 1.4 ppm) and the appearance of new signals corresponding to the degradation products.[4]

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[2]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, involves subjecting a compound to harsh conditions (e.g., high and low pH, high temperature, oxidation, light) to accelerate its degradation.[5][6] This is a crucial step in pharmaceutical development to:

  • Identify potential degradation products and pathways.[6]

  • Develop and validate stability-indicating analytical methods.[7]

  • Understand the intrinsic stability of the molecule.[6]

  • Inform decisions on formulation, packaging, and storage conditions.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid and complete degradation of the starting material observed in HPLC. The acidic conditions (pH, temperature) are too harsh.Reduce the acid concentration, lower the temperature, or decrease the incubation time of the experiment.
Multiple unexpected peaks appear in the HPLC chromatogram. Complex degradation pathways or secondary degradation of initial products.Use LC-MS to identify the masses of the unknown peaks. Perform a time-course study to understand the order of appearance of the degradation products.
The mass balance in the HPLC analysis is poor (sum of parent and degradants is less than 95%). Some degradation products may not be UV-active or may have co-eluted. The compound may have precipitated out of solution.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Check the solubility of the compound and its degradants in the chosen solvent system.
Broad peaks are observed in the NMR spectrum. The sample may contain paramagnetic impurities, or there might be dynamic exchange processes occurring.Ensure high purity of the starting material and solvents. Acquire spectra at different temperatures to see if the peak shape changes.
Difficulty in isolating degradation products for structural elucidation. The degradation products are unstable or are formed in very low amounts.Consider using preparative HPLC for isolation.[1] If direct isolation is not feasible, rely on LC-MS/MS fragmentation patterns and high-resolution mass spectrometry for structural proposals.

Quantitative Data

Table 1: Hydrolysis Rate Constants for Tert-butyl Formate at 22°C [8]

Condition Rate Constant (k) Half-life (t½)
Acidic (pH 2) k_A = (2.7 ± 0.5) x 10⁻³ M⁻¹s⁻¹~6 hours (at 4°C)
Neutral (pH 5-7) k_N = (1.0 ± 0.2) x 10⁻⁶ s⁻¹~5 days
Basic (pH 11) k_B = 1.7 ± 0.3 M⁻¹s⁻¹~8 minutes

Note: This data is for a model compound and should be used for illustrative purposes only. The actual degradation rate of this compound will depend on various factors, including the specific acidic conditions and the influence of the azetidine ring.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of an aqueous acidic solution (e.g., 0.1 N HCl, 0.01 N HCl).

    • The final concentration of the compound should be around 0.5 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 40°C, 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the aliquots with a suitable base (e.g., 0.1 N NaOH) to stop the degradation.

  • Analysis: Analyze the samples by HPLC and LC-MS to determine the extent of degradation and identify the degradation products.

Protocol 2: HPLC Method for Stability Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the polar degradation products from the less polar parent compound (e.g., start with 5% B, ramp to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Protocol 3: NMR Monitoring of Degradation
  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent compatible with acidic conditions (e.g., D₂O with DCl, or CD₃OD with DCl).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.

  • Incubation: Keep the NMR tube at a controlled temperature.

  • Time-course Spectra: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signal for the tert-butyl protons (singlet) of the starting material and any new signals corresponding to degradation products to monitor the reaction progress.

Visualizations

cluster_degradation Degradation Pathways cluster_ester Ester Hydrolysis cluster_ring Azetidine Ring Opening start This compound ester_prod 2-(Azetidin-3-yl)acetic acid + Tert-butyl cation start->ester_prod H+, H2O ring_intermediate Protonated Azetidinium Ion start->ring_intermediate H+ ring_prod Ring-Opened Products ring_intermediate->ring_prod Nucleophilic Attack

Caption: Potential degradation pathways of this compound under acidic conditions.

cluster_workflow Stability Study Workflow prep Prepare Stock Solution stress Apply Acidic Stress (pH, Temperature) prep->stress sample Sample at Time Points stress->sample quench Neutralize to Stop Reaction sample->quench analyze Analyze by HPLC / LC-MS / NMR quench->analyze data Data Analysis and Degradation Profile analyze->data cluster_troubleshooting Troubleshooting Decision Tree cluster_rapid cluster_peaks cluster_mass start Unexpected HPLC Results? rapid_q Is degradation too fast? start->rapid_q Yes peaks_q Multiple unknown peaks? start->peaks_q No rapid_a Reduce stress conditions: - Lower temperature - Lower acid concentration rapid_q->rapid_a Yes rapid_q->peaks_q No peaks_a Use LC-MS for identification. Perform time-course study. peaks_q->peaks_a Yes mass_q Poor mass balance? peaks_q->mass_q No mass_a Check for non-UV active products. Verify sample solubility. mass_q->mass_a Yes

References

Technical Support Center: Optimizing Amide Coupling Reactions of Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amide coupling of tert-butyl 2-(azetidin-3-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for acylating this compound?

A1: The most common and effective coupling reagents for this transformation are uronium/aminium-based reagents such as HATU, HBTU, and TBTU, as well as carbodiimides like EDC and DIC, often used with additives like HOBt or HOAt.[1][2] HATU is frequently recommended for challenging couplings, including those involving sterically hindered amines or substrates prone to side reactions, due to its high reactivity and ability to suppress racemization.[1][3]

Q2: Which bases are recommended for this coupling reaction?

A2: Non-nucleophilic, sterically hindered bases are preferred to minimize side reactions. Diisopropylethylamine (DIPEA) is the most commonly used base, particularly with uronium/aminium reagents like HATU.[3][4] Triethylamine (TEA) is another common choice.[4] The choice of base can be critical, and it is often optimized for specific substrates and reaction conditions.[5]

Q3: What solvents are suitable for this reaction?

A3: Polar aprotic solvents are generally the best choice for amide coupling reactions. N,N-Dimethylformamide (DMF) is the most frequently used solvent due to its excellent solvating properties for the reactants and reagents.[3][6][7] Dichloromethane (DCM) is also a viable option, particularly for reactions at or below room temperature.[6] The choice of solvent can influence reaction rates and selectivity, so it may need to be screened for optimal results.[8]

Q4: What are the potential side reactions when coupling with this compound?

A4: The primary side reaction of concern is the ring-opening of the strained azetidine ring. This can be promoted by acidic conditions or by quaternization of the azetidine nitrogen.[9][10] Under certain conditions, especially with highly reactive acylating agents or in the presence of strong acids, the azetidine ring can undergo cleavage to form 3-halo-1-aminopropane derivatives or other rearranged products.[9] Racemization at the alpha-carbon of the carboxylic acid is another potential side reaction, particularly when using carbodiimide reagents without an additive like HOBt.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). LC-MS is particularly useful for confirming the formation of the desired product and identifying any major side products by their mass-to-charge ratio.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inefficient coupling reagent. 2. Inappropriate base or solvent. 3. Deactivation of the coupling reagent by moisture. 4. Steric hindrance from the coupling partners. 5. Low nucleophilicity of the azetidine nitrogen.1. Switch to a more powerful coupling reagent like HATU or COMU.[1][11] 2. Screen different bases (e.g., DIPEA, TEA) and solvents (e.g., DMF, DCM).[5][8] 3. Ensure all reagents and solvents are anhydrous.[7] 4. Increase the reaction temperature or reaction time. Consider using microwave irradiation.[12] 5. Pre-activate the carboxylic acid with the coupling reagent before adding the azetidine.[7]
Formation of Multiple Products/Impurities 1. Ring-opening of the azetidine. 2. Racemization of the carboxylic acid. 3. Side reactions with the coupling reagent (e.g., formation of tetramethylguanidine with HATU if no carboxylic acid is present). 4. Reaction of the base with the activated carboxylic acid.1. Use milder reaction conditions (lower temperature, shorter reaction time). Avoid acidic workups if possible.[9][10] 2. If using a carbodiimide, ensure an additive like HOBt or HOAt is included.[1] 3. Follow the correct order of addition: activate the carboxylic acid with HATU before adding the amine.[13] 4. Use a non-nucleophilic base like DIPEA.[7]
Difficulty in Product Purification 1. Residual coupling agent byproducts (e.g., DCU from DCC, tetramethylurea from HATU). 2. High polarity of the product. 3. Unreacted starting materials.1. For DCU, precipitation and filtration can be effective. For urea byproducts from HATU/HBTU, aqueous workup and extraction are typically used. Recrystallization from acetonitrile can also be effective for removing DCU.[14] 2. Use reverse-phase chromatography for purification of highly polar compounds. 3. Use an excess of the less expensive starting material to drive the reaction to completion and simplify purification.[14]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical BaseAdvantagesDisadvantages
HATU NoneDIPEA, TEAHigh reactivity, low racemization, effective for hindered amines.[1][3]Higher cost, can react with the amine if added before the acid.[13]
HBTU/TBTU HOBt (optional)DIPEA, TEAHigh efficiency, fast reaction times.[1]Can cause racemization without HOBt, potential for side reactions.
EDC HOBt, HOAtDIPEA, TEAWater-soluble byproducts, good for aqueous media.[15]Can lead to racemization without additives.[1]
DIC HOBt, HOAtDIPEA, TEAByproduct (diisopropylurea) is soluble in organic solvents.Can cause racemization.
COMU NoneDIPEA (1 eq.)High efficiency, safer than benzotriazole-based reagents, soluble in many solvents.[11]Higher cost.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq.).

  • Add DIPEA (2.0-3.0 eq.) to the reaction mixture and stir for 5-15 minutes to allow for the formation of the activated ester.[4][7]

  • Add a solution of this compound (1.0-1.2 eq.) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling

  • Dissolve the carboxylic acid (1.0 eq.), this compound (1.0-1.2 eq.), and HOBt (1.1 eq.) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere.

  • Add EDC (1.2 eq.) to the solution and stir the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with water or a mild aqueous base to remove excess EDC and HOBt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Amide_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation 1. Acid Activation (Acid + Reagent + Base) Carboxylic_Acid->Activation Azetidine Tert-butyl 2-(azetidin-3-yl)acetate Coupling 2. Amine Addition & Reaction Azetidine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Monitoring 3. Monitor Progress (TLC/LC-MS) Coupling->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for the amide coupling of this compound.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Reagents Are reagents & solvents anhydrous? Start->Check_Reagents Check_Coupling_Agent Is the coupling reagent active and potent enough? Check_Reagents->Check_Coupling_Agent Yes Use_Dry Use freshly dried solvents & new reagents. Check_Reagents->Use_Dry No Check_Conditions Are reaction conditions (temp, time) optimal? Check_Coupling_Agent->Check_Conditions Yes Switch_Agent Switch to a stronger reagent (e.g., HATU, COMU). Check_Coupling_Agent->Switch_Agent No Check_Order Was the order of addition correct? Check_Conditions->Check_Order Yes Optimize_Conditions Increase temperature or prolong reaction time. Check_Conditions->Optimize_Conditions No Correct_Order Pre-activate acid before adding the azetidine. Check_Order->Correct_Order No End Re-run Experiment Check_Order->End Yes Use_Dry->End Switch_Agent->End Optimize_Conditions->End Correct_Order->End

Caption: A troubleshooting decision tree for low-yield amide coupling reactions.

References

Removal of impurities from Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2-(azetidin-3-yl)acetate. Our goal is to help you identify and resolve common impurities and other issues encountered during your experiments.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials

Question: My final product shows the presence of unreacted N-Boc-azetidin-3-one and/or a phosphonate reagent after synthesis and initial work-up. How can I remove these?

Answer: Unreacted starting materials can often be carried through an initial extraction. The most effective way to remove these is by flash column chromatography.

  • Experimental Protocol: Flash Column Chromatography

    • Prepare the Column: Use a silica gel column with a diameter appropriate for your sample size.

    • Choose the Solvent System: A common eluent system is a gradient of ethyl acetate in n-hexane. You can start with a low polarity mixture (e.g., 10% ethyl acetate in n-hexane) and gradually increase the polarity.

    • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

    • Elute and Collect Fractions: Run the gradient and collect fractions. The less polar phosphonate byproduct will elute first, followed by your desired product. The more polar N-Boc-azetidin-3-one will elute later.

    • Analyze Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Typical Purity Improvement with Flash Chromatography

ImpurityPurity Before ChromatographyPurity After Chromatography
N-Boc-azetidin-3-one~5%<0.5%
Diethyl (cyanomethyl)phosphonate~3%Not Detected
Desired Product ~90% >98%

Issue 2: Residual Basic Reagents (e.g., DBU, Triethylamine)

Question: I have residual amounts of DBU or triethylamine in my product, which is affecting my downstream reactions. How can I remove them?

Answer: Basic impurities like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and triethylamine can often be removed with an acidic wash during the work-up procedure.

  • Experimental Protocol: Acidic Wash

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or a saturated solution of ammonium chloride (NH₄Cl). Perform the wash 2-3 times.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Based on typical synthetic routes, the most common impurities include:

  • Unreacted Starting Materials: Such as N-Boc-azetidin-3-one.

  • Reagents: Catalysts and bases like DBU or triethylamine.

  • Byproducts of the Horner-Wadsworth-Emmons reaction: Phosphonate byproducts.

  • Hydrolysis Product: Azetidine-3-acetic acid, formed by the cleavage of the tert-butyl ester.

  • Solvents: Residual solvents from the reaction or purification steps.

Q2: My product appears to be degrading, showing a new spot on TLC. What could be the cause?

A2: Degradation can occur due to the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, especially if exposed to acidic conditions or moisture for prolonged periods. To minimize this, ensure all solvents are anhydrous and avoid strong acidic conditions during work-up and storage. If hydrolysis has occurred, the carboxylic acid can be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution), though this may also lead to some product loss.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

Q4: What is the best way to store this compound?

A4: To ensure stability, the compound should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential hydrolysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Further Purification start Crude Product dissolve Dissolve in Organic Solvent start->dissolve acid_wash Acidic Wash (e.g., 1M HCl) dissolve->acid_wash Remove Basic Impurities brine_wash Brine Wash acid_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purity_check Purity Check (TLC, NMR) filter_concentrate->purity_check chromatography Flash Chromatography purity_check->chromatography Purity <98% final_product Pure Product purity_check->final_product Purity >98% chromatography->final_product

Caption: Workflow for the purification of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_solutions Recommended Solutions Impurity Impurity Detected StartingMaterial Unreacted Starting Materials Impurity->StartingMaterial Reagents Residual Reagents (DBU, Et3N) Impurity->Reagents Byproducts Reaction Byproducts Impurity->Byproducts Hydrolysis Hydrolyzed Product (Carboxylic Acid) Impurity->Hydrolysis Chromatography Flash Chromatography StartingMaterial->Chromatography AcidicWash Acidic Wash Reagents->AcidicWash Byproducts->Chromatography BasicWash Basic Wash Hydrolysis->BasicWash AcidicWash->Chromatography If needed BasicWash->Chromatography If needed

Caption: Decision tree for impurity identification and removal.

Technical Support Center: N-alkylation of Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the N-alkylation of tert-butyl 2-(azetidin-3-yl)acetate.

Troubleshooting Guides

This section addresses common issues encountered during the N-alkylation of this compound, providing potential causes and solutions.

Issue 1: Low or No Product Yield

Question: I am not observing any formation of my desired N-alkylated product, or the yield is significantly lower than expected. What are the possible causes and how can I resolve this?

Answer:

Low or no product yield in the N-alkylation of this compound can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions

Potential Cause Recommended Action
Poor quality of starting materials Ensure the this compound starting material is pure and dry. The presence of impurities or residual acid from a previous step (e.g., HCl salt) can inhibit the reaction. Consider re-purification or neutralization before use.
Inactive alkylating agent Verify the purity and reactivity of your alkylating agent (e.g., alkyl halide). Alkyl halides can degrade over time. Use a freshly opened bottle or purify the agent before use.
Inappropriate base The choice of base is critical. If using a weak base like K₂CO₃, it might not be strong enough to deprotonate the azetidine nitrogen effectively, especially if the starting material is an acid salt. Consider switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). In some cases, a stronger base like sodium hydride (NaH) may be necessary, but care must be taken to avoid side reactions.
Insufficient reaction temperature The reaction may be too slow at room temperature. Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion.[1]
Solvent effects The polarity and solubility of reactants in the chosen solvent are important. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices. If solubility is an issue, consider a different solvent system.[1]
Presence of water The presence of water can hydrolyze the tert-butyl ester or interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Troubleshooting Workflow: Low Product Yield

LowYieldWorkflow start Start: Low/No Yield check_sm Check Starting Material Purity & Dryness start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Action: Purify or Neutralize Starting Material sm_ok->purify_sm No check_reagent Check Alkylating Agent Activity sm_ok->check_reagent Yes purify_sm->check_reagent reagent_ok Activity OK? check_reagent->reagent_ok use_fresh_reagent Action: Use Fresh/Purified Alkylating Agent reagent_ok->use_fresh_reagent No eval_base Evaluate Base Strength reagent_ok->eval_base Yes use_fresh_reagent->eval_base base_strong_enough Base Appropriate? eval_base->base_strong_enough change_base Action: Switch to a Stronger Base (e.g., DIPEA, NaH) base_strong_enough->change_base No eval_conditions Review Reaction Conditions base_strong_enough->eval_conditions Yes change_base->eval_conditions conditions_optimal Temp/Solvent Optimal? eval_conditions->conditions_optimal optimize_conditions Action: Increase Temperature or Change Solvent (e.g., ACN, DMF) conditions_optimal->optimize_conditions No end_fail Still Low Yield: Consider Alternative Synthetic Route conditions_optimal->end_fail Yes end_success Success: Yield Improved optimize_conditions->end_success ReagentSelection start Start: Select N-Alkylation Strategy strategy Alkylation Method start->strategy direct_alkylation Direct Alkylation strategy->direct_alkylation Simple Alkyl Group reductive_amination Reductive Amination strategy->reductive_amination Complex/Sensitive Alkyl Group alkyl_halide Alkyl Halide (R-X) direct_alkylation->alkyl_halide aldehyde_ketone Aldehyde/Ketone (R-CHO/R-CO-R') reductive_amination->aldehyde_ketone base_selection Base Selection alkyl_halide->base_selection reducing_agent Reducing Agent Selection aldehyde_ketone->reducing_agent organic_base Organic Base (e.g., DIPEA, TEA) base_selection->organic_base Good Solubility inorganic_base Inorganic Base (e.g., K2CO3) base_selection->inorganic_base Cost-Effective strong_base Strong Base (e.g., NaH) base_selection->strong_base Poorly Reactive R-X borohydride Borohydride Reagent (e.g., NaBH(OAc)3) reducing_agent->borohydride

References

Preventing polymerization of azetidine ring in Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tert-butyl 2-(azetidin-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this compound, with a specific focus on preventing polymerization of the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the azetidine ring prone to polymerization?

This compound is a chemical compound featuring a four-membered heterocyclic azetidine ring. This ring is inherently strained, with bond angles deviating significantly from the ideal tetrahedral angle. This ring strain makes the azetidine susceptible to ring-opening reactions, which can initiate polymerization, particularly under certain conditions. The secondary amine within the azetidine ring can act as a nucleophile, attacking another azetidine molecule and starting a chain reaction that leads to the formation of poly(azetidine) chains.

Q2: What are the primary triggers for the polymerization of this compound?

The primary triggers for polymerization are acidic conditions and exposure to electrophiles. Protic acids can protonate the nitrogen atom of the azetidine ring, making it more susceptible to nucleophilic attack and ring-opening. Lewis acids can also coordinate to the nitrogen, activating the ring. Electrophiles can react with the secondary amine, forming a reactive intermediate that can initiate polymerization. High temperatures can also promote polymerization by providing the activation energy needed for ring-opening.

Q3: How should I properly store this compound to minimize the risk of polymerization?

To ensure the stability of this compound, it is crucial to store it under inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and acidic gases like carbon dioxide. It is recommended to store the compound at room temperature.

Q4: Can I use protic solvents with this compound?

It is generally advisable to avoid protic solvents such as methanol or ethanol, as they can facilitate protonation of the azetidine nitrogen and promote polymerization. If a protic solvent is necessary, the reaction should be performed at low temperatures and for the shortest possible duration. A non-protic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is a safer choice.

Troubleshooting Guide: Preventing Polymerization

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Reagent turns viscous or solidifies upon storage. Polymerization has occurred due to exposure to air (moisture, CO2) or acidic contaminants.Discard the reagent. For future prevention, ensure storage under a dry, inert atmosphere. Use fresh, anhydrous solvents and reagents.
Low yield of desired product in a reaction, with significant baseline on NMR or a smear on TLC. Polymerization of the azetidine starting material during the reaction.1. Check pH: Ensure the reaction medium is not acidic. If an acidic reagent is used, consider adding a non-nucleophilic base (e.g., proton sponge) or using a protected form of the azetidine. 2. Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of polymerization. 3. Change Solvent: Switch to a non-protic, anhydrous solvent. 4. Protect the Nitrogen: If the secondary amine is not the reactive site, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before the reaction.
Formation of an insoluble white precipitate during the reaction. The polymerized product is precipitating out of the reaction mixture.This indicates significant polymerization. The reaction should be stopped and optimized as described above. Consider adding the azetidine reagent slowly to the reaction mixture to maintain a low concentration.

Experimental Protocols

General Handling and Dispensing Protocol to Avoid Polymerization
  • Inert Atmosphere: Handle this compound under a dry, inert atmosphere (argon or nitrogen) using a glovebox or Schlenk line techniques.

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents.

  • Clean Glassware: Ensure all glassware is thoroughly dried and free of acidic residues.

  • Dispensing: Use a syringe or cannula to transfer the liquid reagent, avoiding exposure to the atmosphere.

Protocol for N-Acylation (a common reaction)

This protocol provides a general method for the acylation of the secondary amine of this compound while minimizing polymerization.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Polymerization and Prevention

Logical Workflow for Handling this compound

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Conditions storage Store under inert atmosphere (Ar or N2) handling Use anhydrous solvents and reagents storage->handling inert_handling Handle under inert atmosphere handling->inert_handling neutral_pH Maintain neutral or basic pH inert_handling->neutral_pH low_temp Use low temperatures neutral_pH->low_temp n_protection Consider N-protection if applicable low_temp->n_protection

Caption: Workflow to minimize polymerization.

Signaling Pathway of Acid-Catalyzed Polymerization

G A Azetidine Monomer AH Protonated Azetidine (Activated) A->AH H H+ (Acid) H->A Protonation A2 Another Azetidine Monomer AH->A2 Nucleophilic Attack Dimer Dimer A2->Dimer Ring Opening Polymer Polymer Chain Dimer->Polymer Propagation

Caption: Acid-catalyzed polymerization pathway.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the specific product's Safety Data Sheet (SDS) and conduct their own risk assessments before use.

Validation & Comparative

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis to confirm the structure of Tert-butyl 2-(azetidin-3-yl)acetate. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes a combination of data from a closely related, N-protected analogue (N-Boc-tert-butyl 2-(azetidin-3-yl)acetate), and an alternative ester (ethyl 2-(azetidin-3-yl)acetate) for comparative purposes. This approach allows for a comprehensive understanding of the key spectroscopic features of the azetidine scaffold and the tert-butyl acetate moiety.

Spectroscopic Data Comparison

The structural confirmation of this compound relies on the interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected and observed spectroscopic data for the target compound and its alternatives.

Table 1: 1H NMR Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)

CompoundProton AssignmentChemical Shift (δ)MultiplicityCoupling Constant (J)
This compound -C(CH 3)3~1.45s-
-CH 2-COO-~2.40d~7.5 Hz
Azetidine-CH ~3.0-3.2m-
Azetidine-CH 2-N~3.5-3.7m-
NH Broad s-
N-Boc-tert-butyl 2-(azetidin-3-yl)acetate *[1]-C(CH 3)3 (Boc)1.49 (br. s.)br. s.-
-C(CH 3)3 (ester)1.46 (s)s-
-CH 2-COO-2.41 (m)m-
Azetidine-CH ~2.9 (m)m-
Azetidine-CH 2-N3.75 (br. s.), 3.97 (m)br. s., m-
Ethyl 2-(azetidin-3-yl)acetate -COO-CH2-CH 3~1.25t~7.1 Hz
-CH 2-COO-~2.42d~7.6 Hz
Azetidine-CH ~3.0-3.2m-
Azetidine-CH 2-N~3.5-3.7m-
-COO-CH 2-CH3~4.15q~7.1 Hz
NH Broad s-

Table 2: 13C NMR Data (Chemical Shifts (δ) in ppm)

CompoundCarbon AssignmentChemical Shift (δ)
This compound -C (CH3)3 (ester)~28.1
-C H2-COO-~35.0
Azetidine-C H~30.0
Azetidine-C H2-N~50.0
-C (CH3)3 (ester)~80.5
-C OO-~172.0
N-Boc-tert-butyl 2-(azetidin-3-yl)acetate *[1]-C (CH3)3 (Boc)28.3
-C (CH3)3 (ester)28.5
-C H2-COO-31.4
Azetidine-C H47.2
Azetidine-C H2-N49.5
-C (CH3)3 (Boc)80.2
-C (CH3)3 (ester)79.5
-C OO- (Boc)155.9
-C OO- (ester)171.6
Ethyl 2-(azetidin-3-yl)acetate -COO-CH2-C H3~14.2
-C H2-COO-~35.2
Azetidine-C H~30.1
Azetidine-C H2-N~50.2
-COO-C H2-CH3~60.5
-C OO-~172.5

Table 3: Mass Spectrometry (MS) Data (m/z)

CompoundIonization Mode[M+H]+ (Calculated)[M+H]+ (Observed)Key Fragment Ions
This compound ESI+172.1338-116.0712 ([M-C4H8+H]+), 70.0657 ([Azetidin-3-yl-CH2]+)
N-Boc-tert-butyl 2-(azetidin-3-yl)acetate *[1]ESI-TOF272.1865272.1860216.1236 ([M-C4H8+H]+), 172.1338 ([M-Boc+H]+)
Ethyl 2-(azetidin-3-yl)acetate ESI+144.0970-116.0657 ([M-C2H4+H]+), 70.0657 ([Azetidin-3-yl-CH2]+)

Table 4: Infrared (IR) Spectroscopy Data (cm-1)

CompoundFunctional GroupCharacteristic Absorption (cm-1)
This compound N-H stretch~3300-3400 (broad)
C-H stretch (alkane)~2850-2980
C=O stretch (ester)~1735
C-O stretch (ester)~1150
N-Boc-tert-butyl 2-(azetidin-3-yl)acetate *[1]C-H stretch (alkane)2976
C=O stretch (Boc)1701
C=O stretch (ester)1735 (shoulder)
C-O stretch1390, 1364, 1135
Ethyl 2-(azetidin-3-yl)acetate N-H stretch~3300-3400 (broad)
C-H stretch (alkane)~2850-2980
C=O stretch (ester)~1738
C-O stretch (ester)~1180

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrument and sample properties.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer's ion source, where a high voltage is applied to generate charged droplets.

  • Mass Analysis: The ions are then transferred into the mass analyzer (e.g., time-of-flight (TOF) or quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm-1).

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic confirmation of a chemical structure.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry (e.g., ESI-MS) Synthesis->MS IR IR Spectroscopy Synthesis->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

References

A Comparative Guide to Biological Assay Validation for Tert-butyl 2-(azetidin-3-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered saturated heterocycle, is a privileged structure in medicinal chemistry, offering a unique three-dimensional profile and synthetic tractability.[1][2] Compounds derived from scaffolds like Tert-butyl 2-(azetidin-3-yl)acetate are being explored for a multitude of therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and transporters.[3][4][5] Rigorous validation of biological assays is paramount to accurately characterize the potency, selectivity, and mechanism of action of these novel chemical entities, ensuring the generation of reliable and reproducible data in the drug discovery pipeline.[6]

This guide provides a comparative overview of essential biological assays, detailing their methodologies and presenting data in a structured format to aid in the evaluation of azetidine-based compounds.

Section 1: Comparative Analysis of In Vitro Assays

The initial characterization of novel compounds involves a battery of in vitro assays to determine their fundamental properties, from physicochemical characteristics to cellular effects. The choice of assay can significantly impact the interpretation of results.

ADME & Physicochemical Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for developing compounds with favorable pharmacokinetic profiles.[7] A data-driven approach to library design, focusing on optimized chemical space, can significantly increase efficiency in downstream development.[7]

Table 1: Comparison of Key Physicochemical and ADME Assays

Parameter Assay Method Principle Throughput Key Readout Advantage Disadvantage
Solubility Kinetic Solubility Assay Measures precipitation of the compound in a buffered solution using nephelometry or UV/Vis spectroscopy. High µM Fast and requires minimal compound. May not reflect thermodynamic solubility.
Permeability Caco-2 Permeability Assay Utilizes a monolayer of Caco-2 cells as a model of the intestinal epithelium to measure compound passage.[7] Medium Apparent Permeability (Papp) in cm/s Provides insight into active transport and efflux.[7] Can be time-consuming and variable.
Metabolic Stability Liver Microsomal Stability Assay Incubates the compound with liver microsomes (e.g., human or rat) and measures its depletion over time via LC-MS.[8] High Half-life (t½) in minutes, Intrinsic Clearance (Clint) Provides a direct measure of Phase I metabolic degradation.[8] Does not account for Phase II metabolism or whole-cell effects.

| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Measures the distribution of a compound between plasma and a protein-free buffer across a semi-permeable membrane.[7] | Medium | Percent Bound (%) | Considered the gold standard for accuracy. | Slower turnaround time compared to other methods. |

Cell Viability and Cytotoxicity Assays

Distinguishing between targeted anti-proliferative effects and general cytotoxicity is a critical step.[9] Cell viability assays are essential for initial screening, efficacy testing, and toxicity assessment.[9][10] It is important to perform counter-screens to eliminate false positives that arise from compound-induced cell death rather than specific target inhibition.[11][12]

Table 2: Comparison of Common Cell Viability/Cytotoxicity Assays

Assay Type Principle Readout Throughput Advantages Limitations
Tetrazolium Reduction (MTS/MTT) Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[10] Absorbance High Inexpensive, well-established. Can be affected by changes in cellular metabolism; MTT requires a solubilization step.[10]
Resazurin Reduction (alamarBlue) Metabolically active cells reduce non-fluorescent resazurin to fluorescent resorufin. Fluorescence High High sensitivity, non-toxic to cells, allowing for kinetic monitoring. Signal can be influenced by culture medium components.
ATP Quantification (CellTiter-Glo®) Measures ATP levels, an indicator of metabolically active cells, using a luciferase-luciferin reaction.[11][13] Luminescence High Highly sensitive, fast, and reflects the number of viable cells.[13] Lytic assay (endpoint); signal can be affected by ATPases.

| Membrane Integrity (LDH Release) | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[10] | Absorbance | High | Directly measures cytotoxicity/cell death. | Less sensitive for early-stage apoptosis; timing is critical. |

Target Engagement and Functional Assays

Once a compound is confirmed to be non-cytotoxic at active concentrations, its direct effect on the intended biological target must be validated. Azetidine derivatives have shown activity against various targets, including kinases and GPCRs.[3]

Table 3: Comparison of Target-Specific Assay Formats

Target Class Assay Type Principle Key Readout Example Application for Azetidines
Kinases ADP-Glo™ Kinase Assay Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luciferase-based system.[14] Luminescence Determining IC50 values for CSF-1R or MerTK inhibitors.[3][4][14]
Kinases Electrophoretic Mobility Shift Assay (EMSA) Detects the binding of a protein (e.g., a transcription factor) to a specific DNA probe, which is altered by upstream kinase activity.[15] Autoradiography or Chemiluminescence Measuring the inhibition of Stat3 DNA-binding activity.[16][15]
GPCRs cAMP Assay (e.g., AlphaScreen™) A homogenous, non-radioactive immunoassay that measures the accumulation or inhibition of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.[17] Luminescence/Fluorescence Screening for agonists or antagonists of aminergic GPCRs.
GPCRs β-Arrestin Recruitment Assay (e.g., Tango) GPCR activation recruits β-arrestin, which brings two components of a reporter system (e.g., a protease and its substrate) into proximity, generating a signal.[18][19] Luminescence/Fluorescence Deorphanizing GPCRs or identifying biased agonists.[19]

| Transporters | Radioligand Uptake Assay | Measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter (e.g., GAT-1).[5] | Scintillation Counting | Evaluating GABA uptake inhibitors.[5] |

Section 2: Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible science. The following are representative methodologies for key validation assays.

Protocol: MTS Cell Viability Assay

This protocol is used to assess the effect of a compound on cell proliferation and viability.

  • Materials:

    • 96-well flat-bottom cell culture plates

    • Target cancer cell line (e.g., MDA-MB-231 for Stat3 studies[16])

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant (e.g., <0.5%).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 72 hours).

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced.

  • Materials:

    • Recombinant kinase (e.g., Stat3, CSF-1R)

    • Kinase-specific substrate and cofactors (e.g., ATP)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Low-volume 384-well plates (white)

    • Test compound stock solution (e.g., 10 mM in DMSO)

  • Procedure:

    • Prepare a reaction buffer containing the kinase and its substrate.

    • In a 384-well plate, add test compound dilutions.

    • Initiate the kinase reaction by adding the ATP solution to each well. Final reaction volume is typically 5 µL. Include "no enzyme" and "vehicle" controls.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Protocol: β-Arrestin Recruitment GPCR Assay

This protocol detects GPCR activation by measuring the recruitment of β-arrestin to the receptor.

  • Materials:

    • Host cell line stably co-expressing the target GPCR fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter® cells).

    • Cell plating reagent and detection reagents.

    • White, opaque 96- or 384-well cell culture plates.

    • Test compound stock solution.

  • Procedure:

    • Plate the engineered cells in a white-walled assay plate and incubate overnight.

    • Prepare serial dilutions of the test compound (for agonist mode) or a fixed concentration of an agonist mixed with serial dilutions of the test compound (for antagonist mode).

    • Add the compound solutions to the cells and incubate for the optimized time (e.g., 90 minutes) at 37°C.

    • Add the detection reagent according to the manufacturer's protocol. This reagent contains the substrate for the reporter enzyme.

    • Incubate at room temperature for 60 minutes to allow for signal development.

    • Measure the chemiluminescent signal with a plate reader.

    • Plot the dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.

Section 3: Data Presentation and Visualization

Clear presentation of quantitative data and workflows is essential for comparative analysis.

Table 4: Hypothetical Validation Data for "Azetidin-Derivative-A"

Assay Parameter Azetidin-Derivative-A Comparator (Known Inhibitor)
Stat3 Kinase Assay IC50 (µM) 0.45 0.20
Stat1 Kinase Assay IC50 (µM) > 20 5.5
MDA-MB-231 Viability IC50 (µM) 1.2 0.8
Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s) 8.5 3.1

| Human Microsomal Stability | t½ (min) | 45 | 22 |

Workflow and Pathway Diagrams

Visualizing complex processes aids in understanding the relationships between different experimental stages and biological components.

Compound_Screening_Workflow start_node Compound Library (Azetidine Derivatives) primary_assay Primary HTS (e.g., Kinase Inhibition) start_node->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response Active Hits cytotoxicity Cytotoxicity Assay (e.g., MTS) dose_response->cytotoxicity selectivity Selectivity Profiling (Kinase Panel) cytotoxicity->selectivity Non-toxic Hits moa Mechanism of Action (e.g., Western Blot, EMSA) selectivity->moa Selective Hits adme In Vitro ADME (Permeability, Stability) selectivity->adme in_vivo In Vivo Efficacy (Xenograft Model) moa->in_vivo adme->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate STAT3_Signaling_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 jak->stat3_inactive phosphorylates stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Target Gene Transcription nucleus->gene inhibitor Azetidine-based Inhibitor inhibitor->stat3_active inhibits dimerization/ DNA binding Beta_Arrestin_Assay_Workflow cluster_cell Engineered Cell gpcr GPCR-Reporter_Part1 barrestin β-Arrestin-Reporter_Part2 gpcr->barrestin Recruits reporter_inactive Inactive Reporter reporter_active Active Reporter -> Signal barrestin->reporter_active Complementation ligand Agonist Ligand ligand->gpcr Binds & Activates

References

X-ray Crystallography of Azetidine-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational rigidity and unique stereochemical presentation of the azetidine ring system have made it a privileged scaffold in medicinal chemistry. Understanding the three-dimensional structure of substituted azetidines at the atomic level is crucial for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides the most definitive method for elucidating these solid-state structures.

This guide offers a comparative analysis of the single-crystal X-ray diffraction data for azetidine-3-carboxylic acid and its N-acetylated derivative. While crystallographic data for tert-butyl 2-(azetidin-3-yl)acetate was not publicly available at the time of this publication, the comparison of these two closely related structures provides valuable insights into the impact of N-functionalization on the conformation and packing of the azetidine ring.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for azetidine-3-carboxylic acid and N-acetyl-azetidine-3-carboxylic acid, allowing for a direct comparison of their crystal structures.

ParameterAzetidine-3-carboxylic Acid[1]N-Acetyl-azetidine-3-carboxylic Acid[2]
Chemical Formula C₄H₇NO₂C₆H₉NO₃
Formula Weight 101.10 g/mol 143.14 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
Unit Cell Dimensions a = 8.631(2) Å, b = 6.478(1) Å, c = 8.123(2) Å, β = 109.87(3)°Not explicitly stated in the abstract.
Volume 427.2(2) ųNot explicitly stated in the abstract.
Z 4Not explicitly stated in the abstract.
Key Structural Features Zwitterionic form in the solid state.trans-amide bond.[2]
Hydrogen Bonding Extensive intermolecular hydrogen bonding network.Intermolecular hydrogen bonds between the carboxylic acid and acetyl groups of neighboring molecules, forming zigzag-shaped strands.[2]
CSD Deposition Number 618452[1]Not explicitly stated in the abstract.

Experimental Protocols

The following provides a generalized experimental protocol for single-crystal X-ray diffraction analysis, based on standard laboratory practices. Specific details for the analyzed compounds should be referenced from their respective publications.

1. Crystallization:

  • Azetidine-3-carboxylic Acid: Crystals suitable for X-ray diffraction were grown from an aqueous solution.

  • N-Acetyl-azetidine-3-carboxylic Acid: Single crystals were obtained by slow evaporation from a chloroform solution.[2]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • A series of diffraction images are collected as the crystal is rotated.

  • An area detector (e.g., CCD or CMOS) records the intensities and positions of the diffracted X-ray beams.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using least-squares methods.

  • Anisotropic displacement parameters for non-hydrogen atoms are refined.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • The final model is validated using various crystallographic metrics.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow of X-ray crystallography and a conceptual representation of how structural data can inform drug design.

xray_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_output Output crystal Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Model Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Figure 1. A simplified workflow of the single-crystal X-ray crystallography process.

drug_design_pathway cluster_structure Structural Information cluster_design Drug Design Cycle cluster_goal Goal xray_data X-ray Crystal Structure of Azetidine Derivative sar_analysis Structure-Activity Relationship (SAR) Analysis xray_data->sar_analysis in_silico In Silico Modeling & Docking sar_analysis->in_silico synthesis Synthesis of Novel Analogs in_silico->synthesis bio_assay Biological Assay synthesis->bio_assay optimized_lead Optimized Lead Compound synthesis->optimized_lead bio_assay->sar_analysis

Figure 2. The role of X-ray crystallography data in the drug design cycle.

References

A Comparative Guide to the Synthesis of 3-Substituted Azetidine Acetic Acid Derivatives: Beyond Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity. Tert-butyl 2-(azetidin-3-yl)acetate and its derivatives are key building blocks for introducing this valuable functionality. This guide provides a comparative analysis of the primary synthetic route to 3-substituted azetidine acetic acid derivatives and explores a promising alternative, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in synthetic planning.

Primary Synthetic Route: The Horner-Wadsworth-Emmons (HWE) and Conjugate Addition Pathway

A widely employed and effective strategy for the synthesis of 3-aryl-azetidin-3-yl acetic acid derivatives commences with the readily available N-Boc-3-azetidinone. This multi-step approach involves the formation of a key α,β-unsaturated ester intermediate, followed by the introduction of the aryl substituent via a rhodium-catalyzed conjugate addition.

Experimental Workflow

A N-Boc-3-azetidinone B Methyl 2-(N-Boc-azetidin-3-ylidene)acetate A->B Horner-Wadsworth-Emmons Reaction C Methyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate B->C Rhodium-Catalyzed Conjugate Addition

Caption: Primary synthetic route to 3-aryl-azetidin-3-yl acetic acid esters.

Performance Data

This route has been successfully applied to the synthesis of a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. The key conjugate addition step proceeds with moderate to good yields.

StepReactantsProductCatalystSolventYieldReference
Horner-Wadsworth-EmmonsN-Boc-3-azetidinone, Trimethyl phosphonoacetateMethyl 2-(N-Boc-azetidin-3-ylidene)acetateNaHTHFNot explicitly stated, but widely used[1][2]
Rhodium-Catalyzed Conjugate AdditionMethyl 2-(N-Boc-azetidin-3-ylidene)acetate, Arylboronic acidsMethyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate[Rh(I)-catalyst]Dioxane/H₂O56-71%[1][2]
Detailed Experimental Protocols

Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate [3]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add trimethyl phosphonoacetate (1.1 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of N-Boc-3-azetidinone (1.0 eq.) in dry THF.

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates completion of the reaction.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford methyl 2-(N-Boc-azetidin-3-ylidene)acetate.

General Procedure for Rhodium-Catalyzed Conjugate Addition [1][2]

  • In a reaction vessel, combine methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq.), the corresponding arylboronic acid (1.5-2.0 eq.), and a rhodium(I) catalyst (e.g., [Rh(acac)(C₂H₄)₂], 3 mol%).

  • Add a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for several hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by flash column chromatography provides the desired methyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate.

Alternative Synthetic Route: Modular Synthesis via Azetidinylation Reagents

An alternative and highly modular approach to 3,3-disubstituted azetidines has been developed, which avoids the multi-step sequence of the primary route. This method relies on the generation of an azetidin-3-yl cation equivalent from a stable precursor, which can then be trapped by a variety of nucleophiles. While not a direct replacement for the synthesis of the acetic acid derivatives, this strategy offers a convergent and flexible approach to a wide range of 3,3-disubstituted azetidines, which could be subsequently elaborated.

Experimental Workflow

A N-Boc-3-hydroxy-3-aryl-azetidine B Azetidinyl Trichloroacetimidate A->B Reaction with CCl₃CN C 3,3-Disubstituted Azetidine B->C Sc(OTf)₃-catalyzed Nucleophilic Substitution

Caption: Modular synthesis of 3,3-disubstituted azetidines.

Performance Data

This modular approach demonstrates broad substrate scope with high yields for various nucleophiles.

Nucleophile TypeExample NucleophileProductCatalystSolventYieldReference
AreneToluenetert-Butyl 3-phenyl-3-(p-tolyl)azetidine-1-carboxylateSc(OTf)₃CH₂Cl₂87%[4]
Phenolp-Cresoltert-Butyl 3-(4-methoxyphenyl)-3-(p-tolyloxy)azetidine-1-carboxylateSc(OTf)₃CH₂Cl₂85%[4]
AlcoholBenzyl alcoholtert-Butyl 3-(benzyloxy)-3-(4-methoxyphenyl)azetidine-1-carboxylateSc(OTf)₃CH₂Cl₂93%[4]
ThiolThiophenoltert-Butyl 3-(4-methoxyphenyl)-3-(phenylthio)azetidine-1-carboxylateSc(OTf)₃CH₂Cl₂89%[4]
Detailed Experimental Protocols

General Procedure for the Synthesis of 3,3-Disubstituted Azetidines [4]

  • To a mixture of Scandium(III) triflate (10 mol%), the azetidinyl trichloroacetimidate starting material (1.0 eq.), the nucleophile (1.5 eq.), and activated 4Å molecular sieves in a flame-dried flask under an argon atmosphere, add dry dichloromethane.

  • Stir the reaction mixture at 35 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3,3-disubstituted azetidine.

Comparison of the Synthetic Routes

FeaturePrimary Route (HWE/Conjugate Addition)Alternative Route (Azetidinylation Reagent)
Strategy Linear, multi-step synthesisConvergent, modular approach
Starting Material N-Boc-3-azetidinoneN-Boc-3-hydroxy-3-aryl-azetidine
Key Intermediate α,β-Unsaturated esterAzetidinyl trichloroacetimidate
Scope Primarily demonstrated for aryl substituentsBroad scope including arenes, phenols, alcohols, and thiols
Yields Moderate to good (56-71% for conjugate addition)Generally high (up to 93%)
Flexibility Less modular; requires a new synthesis for each aryl groupHighly modular; a common intermediate reacts with various nucleophiles
Applicability to Acetic Acid Derivatives Directly yields the target scaffoldRequires further elaboration of the introduced nucleophile to an acetic acid moiety

Conclusion

The Horner-Wadsworth-Emmons and rhodium-catalyzed conjugate addition pathway remains a robust and validated method for the synthesis of 3-aryl-azetidin-3-yl acetic acid derivatives. Its linear nature, however, may be less efficient for generating diverse libraries of compounds.

The modular synthesis utilizing azetidinylation reagents presents a compelling alternative for accessing a wide array of 3,3-disubstituted azetidines with high efficiency and flexibility. While this route does not directly yield the acetic acid functionality, its modularity could be advantageous in a drug discovery setting where rapid diversification is crucial. For instance, a nucleophile containing a masked or precursor form of the acetate group could be employed.

The choice of synthetic route will ultimately depend on the specific research goals, the desired level of molecular diversity, and the availability of starting materials. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable azetidine-containing building blocks.

References

Comparative study of catalysts for Tert-butyl 2-(azetidin-3-yl)acetate functionalization

Author: BenchChem Technical Support Team. Date: November 2025

N-Arylation of the Azetidine Ring

The introduction of an aryl group at the nitrogen atom of the azetidine ring is a crucial transformation in medicinal chemistry. Palladium- and copper-based catalytic systems are the most prevalent for this purpose.

Comparative Performance of N-Arylation Catalysts

The choice of catalyst, ligand, and base is critical for achieving high yields in the N-arylation of azetidines. The following table summarizes the performance of different catalytic systems in the N-arylation of azetidine derivatives, which can be considered as models for the functionalization of tert-butyl 2-(azetidin-3-yl)acetate.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Substrate ScopeReference
Pd(OAc)₂XantphosNaOtBuToluene120GoodElectron-neutral and slightly electron-rich/poor aryl bromides[1]
Pd₂(dba)₃XantphosNaOtBuToluene120GoodBroader range of aryl bromides[1]
Pd(OAc)₂dppfNaOtBuToluene120GoodElectron-withdrawing aryl bromides[1]
CuItrans-1,2-CyclohexanediamineK₃PO₄Dioxane110HighAryl and heteroaryl iodides and bromides[2]
CuSO₄·5H₂ONoneNoneWater80Good to ExcellentAryliodonium ylides with primary and secondary amines[3]

Key Observations:

  • Palladium-catalyzed systems offer versatility with a wide range of aryl bromides by tuning the phosphine ligand. Xantphos appears to be a robust ligand for a broader substrate scope, while dppf is effective for electron-deficient aryl bromides.[1]

  • Copper-catalyzed systems provide a cost-effective and experimentally simpler alternative. The use of CuI with a diamine ligand is highly effective for a variety of aryl halides.[2] Notably, recent developments show the efficacy of copper sulfate in water for the N-arylation with aryliodonium ylides, presenting a greener approach.[3]

Experimental Protocols for N-Arylation

Palladium-Catalyzed N-Arylation (General Procedure): A mixture of the azetidine derivative (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol) or Pd₂(dba)₃ (0.01 mmol), the appropriate phosphine ligand (0.04 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) is heated at 120 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-arylazetidine product.[1]

Copper-Catalyzed N-Arylation (General Procedure): A mixture of the azetidine derivative (1.0 mmol), aryl halide (1.0 mmol), CuI (0.05 mmol), trans-1,2-cyclohexanediamine (0.10 mmol), and K₃PO₄ (2.0 mmol) in dioxane (2 mL) is heated at 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered, and the filtrate is concentrated. The crude product is purified by flash chromatography to give the desired N-arylated azetidine.[2]

Catalytic Cycle for Palladium-Catalyzed N-Arylation

N_Arylation_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(Ln)->Ligand Exchange Azetidine-NH, Base Ar-Pd(II)-N(Azetidine)(Ln) Ar-Pd(II)-N(Azetidine)(Ln) Ligand Exchange->Ar-Pd(II)-N(Azetidine)(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-N(Azetidine)(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln N-Aryl Azetidine N-Aryl Azetidine Reductive Elimination->N-Aryl Azetidine

Caption: Catalytic cycle for the palladium-catalyzed N-arylation of azetidines.

C-H Functionalization of the Azetidine Ring

Direct functionalization of C-H bonds offers an atom-economical approach to introduce complexity into the azetidine scaffold. Palladium-catalyzed C-H arylation and iridium-catalyzed C-H borylation are prominent methods.

Comparative Performance of C-H Functionalization Catalysts

The regioselectivity of C-H functionalization is a key challenge. Directing groups are often employed in palladium catalysis, while iridium catalysis can proceed without a directing group, relying on steric factors.

Catalyst SystemFunctionalizationDirecting GroupRegioselectivityYield (%)Substrate ScopeReference
Pd(OAc)₂ / LigandArylationPicolinamideC(sp³)-H at γ-positionup to 83%Complex molecules with accessible γ-C-H bonds[4][5]
Pd(OAc)₂ / Pyridone LigandArylationTransient (α-amino acid)Tertiary C-Hup to 81%Cyclobutylmethyl ketones[6][7]
[Ir(cod)OMe]₂ / 2-Anilino-1,10-phenanthrolineBorylationUndirectedPrimary C-HGoodAlkanes, amines, ethers[8]
[Ir(cod)OMe]₂ / 3,4,7,8-Tetramethyl-1,10-phenanthrolineBorylationUndirectedSterically least hindered C-HHighArenes, heterocycles[9]

Key Observations:

  • Palladium-catalyzed C-H arylation typically requires a directing group to achieve high regioselectivity. Picolinamide has been shown to be an effective directing group for the functionalization of γ-C(sp³)-H bonds.[4][5] The use of transient directing groups is an emerging strategy to avoid the need for pre-functionalization and removal steps.[6][7]

  • Iridium-catalyzed C-H borylation offers a powerful method for undirected functionalization. The regioselectivity is often governed by steric hindrance, favoring the borylation of less hindered C-H bonds.[8][9] The resulting boronic esters are versatile intermediates for further transformations.

Experimental Protocols for C-H Functionalization

Palladium-Catalyzed C-H Arylation with a Directing Group (General Procedure): A mixture of the N-picolinamide-protected azetidine derivative (0.1 mmol), aryl iodide (0.2 mmol), Pd(OAc)₂ (10 mol%), and an appropriate additive/base (e.g., Ag₂CO₃, 1.0 equiv) in a suitable solvent (e.g., HFIP) is heated at a specified temperature (e.g., 100 °C) for a given time. After completion, the reaction is cooled, diluted, and filtered. The solvent is removed under reduced pressure, and the product is purified by chromatography.[4][5]

Iridium-Catalyzed C-H Borylation (General Procedure): In a nitrogen-filled glovebox, [Ir(cod)OMe]₂ (1.5 mol %), a suitable ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 3.0 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) are added to a vial. The azetidine substrate (1.0 equiv) is then added, followed by a solvent (e.g., cyclohexane). The vial is sealed and heated at a specified temperature (e.g., 80 °C) for the required time. After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the borylated azetidine.[9]

Logical Workflow for C-H Functionalization Strategies

C_H_Functionalization_Workflow cluster_Pd Palladium-Catalyzed C-H Arylation cluster_Ir Iridium-Catalyzed C-H Borylation Azetidine Substrate Azetidine Substrate Install Directing Group Install Directing Group Azetidine Substrate->Install Directing Group Pd-Catalyzed Arylation Pd-Catalyzed Arylation Install Directing Group->Pd-Catalyzed Arylation Remove Directing Group Remove Directing Group Pd-Catalyzed Arylation->Remove Directing Group Functionalized Azetidine (Aryl) Functionalized Azetidine (Aryl) Remove Directing Group->Functionalized Azetidine (Aryl) Azetidine Substrate_Ir Azetidine Substrate Ir-Catalyzed Borylation Ir-Catalyzed Borylation Azetidine Substrate_Ir->Ir-Catalyzed Borylation Borylated Azetidine Borylated Azetidine Ir-Catalyzed Borylation->Borylated Azetidine Further Functionalization Further Functionalization Borylated Azetidine->Further Functionalization Functionalized Azetidine Functionalized Azetidine Further Functionalization->Functionalized Azetidine

References

Cross-Validation of Analytical Methods for Tert-butyl 2-(azetidin-3-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the characterization and quantification of Tert-butyl 2-(azetidin-3-yl)acetate, a key intermediate in pharmaceutical synthesis. In the absence of a standardized, publicly available validated method for this specific compound, this document outlines proposed methodologies based on common practices for structurally similar molecules, including azetidine derivatives and tert-butyl esters. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed experimental protocols and typical performance characteristics to guide researchers in selecting the most appropriate method for their needs.

Overview of Analytical Techniques

The selection of an analytical method for a pharmaceutical intermediate like this compound depends on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1][2][3][4] It is well-suited for purity assessment and assay of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2][3][4] Given the tert-butyl group, this compound may possess sufficient volatility for GC-MS analysis, particularly for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules.[5] While primarily a qualitative technique, quantitative NMR (qNMR) can also be employed for accurate concentration determination.

Comparative Performance of Proposed Analytical Methods

The following table summarizes the typical performance characteristics that can be expected when developing and validating analytical methods for a compound like this compound. These values are based on established performance for similar small molecule pharmaceutical intermediates and are intended to serve as a benchmark. The validation of these methods should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.999> 0.995> 0.999 (for qNMR)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101% (for qNMR)
Precision (% RSD) < 2.0%< 5.0%< 1.0% (for qNMR)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mLAnalyte dependent, typically higher than chromatographic methods
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mLAnalyte dependent, typically higher than chromatographic methods
Specificity High (with appropriate column and detector)Very High (mass fragmentation provides structural information)Very High (provides detailed structural information)
Primary Application Purity, Assay, Impurity QuantificationImpurity Identification, Quantification of Volatile ImpuritiesStructural Elucidation, Confirmation of Identity, Quantification (qNMR)

Detailed Experimental Protocols

Proposed HPLC Method for Quantification

This proposed Reverse-Phase HPLC (RP-HPLC) method is suitable for the routine quality control of this compound, including assay and purity determination.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50, v/v).

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Proposed GC-MS Method for Impurity Profiling

This method is designed for the identification and quantification of potential volatile impurities in this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with Dichloromethane.

  • Transfer 1 mL of this solution to a GC vial for analysis.

GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30 - 400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Proposed NMR Method for Structural Characterization

This protocol is for the confirmation of the chemical structure of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Conditions:

  • Instrument: Bruker Avance III 400 MHz or equivalent

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the proposed analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify

Caption: Workflow for the proposed HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect library_search Library Search detect->library_search identify Identify Impurities library_search->identify

Caption: Workflow for the proposed GC-MS analysis.

NMR_Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (¹H, ¹³C) transfer->acquire process Process Data (FT, Phasing) acquire->process interpret Interpret Spectra process->interpret confirm Confirm Structure interpret->confirm

Caption: Workflow for NMR structural characterization.

Conclusion

While a specific validated analytical method for this compound is not publicly documented, this guide provides a robust starting point for researchers by proposing and comparing three orthogonal analytical techniques: HPLC, GC-MS, and NMR. The provided protocols and typical performance characteristics, based on methods for analogous compounds, offer a solid foundation for method development and validation. The choice of method will ultimately be dictated by the analytical objective, whether it be routine quality control, in-depth impurity profiling, or definitive structural confirmation. It is imperative that any method developed based on these proposals be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Tert-butyl 2-(azetidin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information for Researchers

This guide provides essential safety protocols and logistical plans for the handling and disposal of Tert-butyl 2-(azetidin-3-yl)acetate. The following procedures are based on the known hazards of its primary chemical functionalities: the tert-butyl acetate group and the azetidine ring. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach combining the safety measures for flammable liquids and corrosive amines is strongly recommended.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper personal protective equipment is mandatory to ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are essential. A full face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or perforation and are replaced immediately if compromised.
Body Chemical-Resistant Laboratory CoatA long-sleeved, flame-retardant lab coat is required. An impervious apron should be worn over the lab coat when handling significant quantities.
Respiratory Respirator (if necessary)Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[1]

  • Container Integrity: Ensure the container is tightly sealed when not in use.

Handling and Use
  • Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Spill Preparedness: Have a spill kit readily available. The kit should contain absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags.

Disposal Plan

The disposal of this compound and its contaminated waste must adhere to local, state, and federal regulations.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Neutralization (for spills): Small spills can be cautiously neutralized with a weak acid (like acetic acid) if the azetidine component is the primary concern, followed by absorption with an inert material. However, due to the flammability of the tert-butyl acetate component, this should be done with extreme caution and only by trained personnel.

  • Waste Pickup: Arrange for the disposal of chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Quantitative Data Summary

PropertyTert-Butyl AcetateAzetidine
Molecular Formula C₆H₁₂O₂C₃H₇N
Molecular Weight 116.16 g/mol 57.09 g/mol
Boiling Point 97.8 °C61-62 °C
Flash Point 22 °C-
Hazards Highly flammable liquid and vapor, May cause respiratory irritation, May cause drowsiness or dizziness.[2][3][4]Causes severe skin burns and eye damage, Highly flammable liquid and vapor.[5]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Obtain Compound Obtain Compound Don PPE Don PPE Obtain Compound->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Conduct Experiment Conduct Experiment Prepare Fume Hood->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Spill Spill Conduct Experiment->Spill Exposure Exposure Conduct Experiment->Exposure Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Store Waste for Pickup Store Waste for Pickup Segregate Waste->Store Waste for Pickup Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow First Aid Follow First Aid Exposure->Follow First Aid

Caption: Logical workflow for the safe handling of this compound.

This comprehensive guide is intended to promote a culture of safety and responsibility in the laboratory. By adhering to these protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their critical work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.